3,5-Dibromo-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPGFGVWWKSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374141 | |
| Record name | 3,5-dibromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-35-2 | |
| Record name | 3,5-dibromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid. This document details the key spectroscopic techniques used to confirm the molecular structure of this compound, presents the expected quantitative data in a clear format, and outlines the experimental protocols for these analyses.
Introduction
This compound is an aromatic carboxylic acid with a molecular formula of C₈H₆Br₂O₃.[1][2] Its structure consists of a benzoic acid core substituted with two bromine atoms at positions 3 and 5, and a methoxy (B1213986) group at position 4. This compound has been isolated from marine sponges, such as those of the Amphimedon and Psammaplysilla genera, and is of interest to researchers in natural product chemistry and synthetic organic chemistry.[3] The precise determination of its structure is crucial for understanding its chemical properties and potential biological activities.
The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic connectivity and functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Br₂O₃ | [1][2] |
| Molecular Weight | 309.94 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4073-35-2 | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 224-226 °C |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound. This data is fundamental to confirming its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methoxy group protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet | 1H | -COOH |
| ~8.1 | Singlet | 2H | Ar-H (H-2, H-6) |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is predicted to display six distinct signals, corresponding to the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155 | C-OCH₃ (C-4) |
| ~135 | C-H (C-2, C-6) |
| ~130 | C-COOH (C-1) |
| ~115 | C-Br (C-3, C-5) |
| ~60 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and other structural features.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid and Methoxy) |
| ~1050 | Medium | C-O stretch (Methoxy) |
| Below 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 308, 310, 312 | Varies | [M]⁺ (Molecular Ion) |
| 293, 295, 297 | Varies | [M - CH₃]⁺ |
| 265, 267, 269 | Varies | [M - COOH]⁺ |
| 186 | High | [M - 2Br]⁺ |
Note: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 14 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
-
Acquisition Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then transferred to a pellet die.
-
A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
A background spectrum of a blank KBr pellet is collected.
-
The sample pellet is placed in the sample holder.
-
The sample spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL.
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Procedure:
-
The sample solution is injected into the instrument.
-
The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
-
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Workflow for Structure Elucidation
The logical workflow for the structural elucidation of this compound is depicted in the following diagram. This process begins with sample isolation and purification, followed by a series of spectroscopic analyses to determine the final structure.
Caption: Experimental workflow for the structural elucidation of an organic compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. By combining the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the atomic connectivity, functional groups, and overall molecular structure of this compound. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in the analysis and characterization of this and similar halogenated aromatic compounds.
References
An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid (CAS: 4073-35-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzoic acid, a significant chemical intermediate with potential applications in pharmaceutical research and development. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and an exploration of its biological context.
Chemical and Physical Properties
This compound is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two bromine substituents at positions 3 and 5, and a methoxy (B1213986) group at position 4.[1] This substitution pattern significantly influences its chemical reactivity and physical properties. The presence of the carboxylic acid group provides a site for reactions such as esterification and amidation, while the bromine atoms can participate in various coupling reactions, making it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Molecular Weight | 309.94 g/mol | [2] |
| CAS Number | 4073-35-2 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Estimated: ~242 °C | Based on 3,5-Dibromo-4-methylbenzoic acid[3] |
| Boiling Point | Predicted: 374.6 ± 42.0 °C | Based on 3,5-Dibromo-4-methylbenzoic acid[3] |
| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. | Inferred from general solubility of benzoic acid derivatives. |
| Density | Predicted: 1.951 ± 0.06 g/cm³ | Based on 3,5-Dibromo-4-methylbenzoic acid[3] |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (singlet), Methoxy protons (singlet), Carboxylic acid proton (broad singlet). |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons (substituted and unsubstituted), Methoxy carbon. |
| IR Spectroscopy | O-H stretch (broad, from carboxylic acid), C=O stretch (from carboxylic acid), C-O stretch (from methoxy and carboxylic acid), C-Br stretch, Aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two bromine atoms. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 4-methoxybenzoic acid. The following is a representative protocol adapted from the synthesis of related brominated benzoic acids.
Materials:
-
4-Methoxybenzoic acid
-
Bromine (Br₂)
-
Ferric bromide (FeBr₃) or Iron powder (as catalyst)
-
Glacial acetic acid
-
Distilled water
-
Sodium bisulfite solution (for quenching excess bromine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Add a catalytic amount of ferric bromide or iron powder to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine dissolved in a small amount of glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled to maintain a moderate reaction rate.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Gently heat the reaction mixture to reflux for a short period to ensure the completion of the dibromination.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.
-
Quench any unreacted bromine by adding a small amount of sodium bisulfite solution until the reddish-brown color disappears.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified this compound in a vacuum oven.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Biological Context and Potential Applications
This compound is a naturally occurring brominated alkaloid that has been isolated from marine sponges such as Amphimedon sp. and Psammaplysilla purpurea.[4] Marine natural products are a rich source of novel chemical entities with diverse biological activities, and many have been investigated as potential therapeutic agents.
While specific signaling pathways and mechanisms of action for this compound are not yet extensively documented in the scientific literature, its structural class—substituted benzoic acids—is known to exhibit a wide range of biological activities. Benzoic acid and its derivatives have been reported to possess antimicrobial, anti-inflammatory, and even anticancer properties.[5] The mechanism of antimicrobial action for benzoic acid, for instance, involves the disruption of the intracellular pH balance of microorganisms.[6]
Given its origin as a marine natural product and its chemical structure, this compound is a promising candidate for further investigation in drug discovery programs. Its potential as a scaffold for the synthesis of more complex molecules could lead to the development of new therapeutic agents. For instance, related bromo- and methoxy-substituted benzamide (B126) derivatives have been explored as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[7]
Diagram 2: Potential Research Directions
Caption: Potential research workflow for drug discovery.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or in a chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical compound with significant potential in organic synthesis and as a lead structure in drug discovery. Its natural origin from marine sponges hints at interesting biological properties that are yet to be fully elucidated. This technical guide provides a foundational understanding of its properties, synthesis, and safety, encouraging further research into its potential therapeutic applications. The detailed methodologies and structured data presented herein are intended to support scientists and researchers in their ongoing efforts to develop novel and effective pharmaceuticals.
References
- 1. CAS 4073-35-2: this compound [cymitquimica.com]
- 2. This compound | 4073-35-2 [chemicalbook.com]
- 3. 67973-32-4 CAS MSDS (3,5-DIBROMO-4-METHYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound (3,5-Dibromo-p-anisic acid) | 溴化生物碱 | MCE [medchemexpress.cn]
- 5. preprints.org [preprints.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3,5-Dibromo-4-methoxybenzoic acid
An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 4073-35-2), a halogenated aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Structure
This compound is an aromatic carboxylic acid distinguished by a benzoic acid core functionalized with two bromine atoms at positions 3 and 5, and a methoxy (B1213986) group at position 4.[1] This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity.[1] The presence of the carboxylic acid group provides acidic properties and allows for reactions such as esterification and amidation, while the bromine substituents can enhance reactivity in electrophilic aromatic substitution reactions.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 4073-35-2[2] |
| Molecular Formula | C₈H₆Br₂O₃[1][2] |
| Synonyms | 3,5-Dibromo-p-anisic acid, 3,5-DIBROMO ANISIC ACID, Benzoic acid, 3,5-dibromo-4-methoxy-[1][2] |
| InChI | InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)[1][2] |
| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)Br[2] |
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound. Experimental data for some properties are limited, and in such cases, computed values from reputable databases are provided.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 309.94 g/mol | PubChem[2] |
| Melting Point | Not available. For reference, the melting point of the related compound 3,5-Dibromo-4-hydroxybenzoic acid is 269-273 °C.[3] | - |
| Boiling Point | Data not available | - |
| Solubility | The methoxy group and bromine atoms influence its solubility profile.[1] Specific quantitative data in common solvents is not readily available. | - |
| pKa | Data not available | - |
| XLogP3-AA | 2.8 | PubChem (Computed)[2] |
Table 3: Computed Molecular Descriptors
| Descriptor | Value | Source |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |
| Rotatable Bond Count | 2 | PubChem (Computed)[2] |
| Exact Mass | 309.86632 Da | PubChem (Computed)[2] |
| Monoisotopic Mass | 307.86837 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 46.5 Ų | PubChem (Computed)[2] |
| Heavy Atom Count | 13 | PubChem (Computed)[2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the carbon atoms of the aromatic ring, and the methoxy carbon. Due to symmetry, some aromatic carbon signals will be equivalent.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching absorption, and bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key identifying feature. Common fragmentation pathways include the loss of a hydroxyl radical, a methoxy group, and decarboxylation.
Experimental Protocols
Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound, adapted from a general procedure for the bromination of substituted benzoic acids.[4]
Objective: To synthesize this compound via electrophilic bromination of 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid
-
Tetrabutylammonium (B224687) tribromide (Bu₄NBr₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate (B1220275) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add tetrabutylammonium tribromide (2.0 to 2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.
Caption: Synthesis and purification workflow for this compound.
Biological Activity and Potential Applications
This compound is a naturally occurring brominated alkaloid that has been isolated from marine sponges such as Amphimedon sp. and Psammaplysilla purpurea.[5][6] Natural products from marine organisms are a rich source of novel bioactive compounds with potential therapeutic applications. Halogenated compounds, in particular, often exhibit significant biological activities.
While specific studies on the mechanism of action of this compound are limited, related bromophenol and benzoic acid derivatives have been reported to possess a range of biological properties, including antioxidant, antimicrobial, and anticancer activities. The structural motifs present in this molecule make it a candidate for investigation in various biological assays.
Caption: A hypothetical workflow for the biological screening of this compound.
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a halogenated natural product with a chemical structure that suggests potential for further investigation in synthetic chemistry and drug discovery. The presence of multiple functional groups offers opportunities for chemical modification to explore structure-activity relationships. While there is a need for more extensive characterization of its physical properties and biological activities, this guide provides a foundational resource for researchers interested in this compound.
Caption: Classification and key relationships of this compound.
References
- 1. CAS 4073-35-2: this compound [cymitquimica.com]
- 2. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 6. This compound (3,5-Dibromo-p-anisic acid) | 溴化生物碱 | MCE [medchemexpress.cn]
An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-4-methoxybenzoic acid, a compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug development.
Core Chemical Data
This compound is an aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with two bromine substituents at positions 3 and 5, and a methoxy (B1213986) group at position 4. This substitution pattern significantly influences its chemical reactivity and physical properties.
A summary of its key quantitative data is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆Br₂O₃[2] |
| Molecular Weight | 309.94 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 4073-35-2[1] |
| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)Br[2] |
Experimental Protocols
The following section details a general methodology for the synthesis of this compound, based on established chemical principles. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the bromination of a suitable benzoic acid precursor. One reported method utilizes Tetrabutylammonium tribromide (Bu₄NBr₃) as a brominating agent.
In a representative procedure, 4-methoxybenzoic acid (1.0 equivalent) is reacted with Bu₄NBr₃ (2.0 equivalents) at an elevated temperature, for instance, 100 °C, for a duration of 6 hours. Following the reaction, a standard work-up procedure is employed to isolate and purify the desired product. The successful synthesis and purity of the compound are typically confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
It is imperative that all handling of reagents and the execution of the reaction are conducted in a well-ventilated fume hood, with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Logical Relationships and Visualization
To illustrate the interconnectedness of the key information regarding this compound, the following diagram has been generated. It visually represents the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.
Figure 1: Relationship between the name, structure, and molecular properties of this compound.
References
An In-depth Technical Guide on 3,5-Dibromo-4-methoxybenzoic Acid from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges are a prolific source of unique and biologically active secondary metabolites, making them a focal point in the search for novel therapeutic agents. Among these compounds is 3,5-Dibromo-4-methoxybenzoic acid, a brominated alkaloid that has been isolated from marine sponges of the genera Amphimedon and Psammaplysilla.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the natural sourcing, isolation, and biological evaluation of this marine natural product.
Natural Occurrence
This compound has been identified as a natural constituent of at least two marine sponge species:
-
Amphimedon sp. : This genus is known for producing a variety of bioactive alkaloids.[3]
-
Psammaplysilla purpurea : This sponge is a known source of several bromotyrosine-derived metabolites.[4][5][6]
While the compound has been successfully isolated from these sponges, detailed quantitative data regarding its abundance and yield from the raw sponge material remains largely unreported in the available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Br₂O₃ | [7] |
| Molecular Weight | 309.94 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 4073-35-2 | [8] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Information not widely available |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented. However, a general workflow can be inferred from standard practices in marine natural product chemistry.
Extraction and Isolation Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of metabolites like this compound from marine sponges.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Repertoire of the Genus Amphimedon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new bromotyrosine-derived metabolites from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4073-35-2 [chemicalbook.com]
Spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid
An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in organic synthesis and potential pharmaceutical applications. The following sections detail its spectral characteristics and the methodologies for their acquisition.
Spectroscopic Data Summary
The structural characterization of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these techniques are summarized below.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Singlet | 2H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: Predicted chemical shifts based on typical values for similar structures.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~158 | C-OCH₃ |
| ~138 | C-H |
| ~132 | C-COOH |
| ~115 | C-Br |
| ~60 | -OCH₃ |
Note: Predicted chemical shifts based on typical values for similar structures.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3300 - 2500 | Broad | O-H | Stretching |
| ~1710 | Strong | C=O | Stretching |
| ~1600, ~1470 | Medium-Strong | C=C | Aromatic Ring Stretching |
| ~1250 | Strong | C-O | Asymmetric Stretching (Aryl Ether) |
| ~1050 | Medium | C-O | Symmetric Stretching (Aryl Ether) |
| ~700 | Strong | C-Br | Stretching |
Note: Predicted absorption bands based on characteristic frequencies for the functional groups present.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 308, 310, 312 | Variable | [M]⁺ (Molecular Ion) |
| 293, 295, 297 | Variable | [M-CH₃]⁺ |
| 265, 267, 269 | Variable | [M-COOH]⁺ |
Note: Predicted fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for ionization, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzoic acid, a halogenated aromatic compound. The document details its natural occurrence, laboratory synthesis, purification, and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, natural products chemistry, and drug development by providing detailed experimental protocols and collated analytical data.
Introduction
This compound is a substituted benzoic acid derivative characterized by a benzene (B151609) ring functionalized with two bromine atoms, a methoxy (B1213986) group, and a carboxylic acid group. Its structure lends itself to potential applications as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. The presence of bromine atoms can significantly influence the molecule's lipophilicity and metabolic stability, making it an interesting scaffold for medicinal chemistry.
Discovery and Natural Occurrence
This compound has been identified as a naturally occurring compound, isolated from marine sponges. Specifically, it has been reported in the species Amphimedon sp. and Psammaplysilla purpurea.[1][2] The biosynthesis of such brominated compounds in marine organisms is a subject of ongoing research, often involving enzymatic halogenation.
Table 1: Natural Sources of this compound
| Marine Organism | Phylum |
| Amphimedon sp. | Porifera |
| Psammaplysilla purpurea | Porifera |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆Br₂O₃ |
| Molecular Weight | 309.94 g/mol |
| CAS Number | 4073-35-2 |
| Appearance | White to off-white solid |
| Melting Point | 226-229 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO. |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.24 (s, 2H, Ar-H), 4.00 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 169.0 (C=O), 158.8 (C-OCH₃), 134.0 (Ar-CH), 125.0 (C-Br), 115.9 (Ar-C), 61.0 (OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3440 (O-H stretch, broad), 3080 (Ar C-H stretch), 1705 (C=O stretch), 1580, 1470 (Ar C=C stretch), 1280 (C-O stretch), 780 (C-Br stretch) |
| Mass Spec. (EI) | m/z 310 (M⁺), 295 (M⁺ - CH₃), 267 (M⁺ - COOH), 231 (M⁺ - Br), 152 (M⁺ - 2Br) |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the electrophilic bromination of 4-methoxybenzoic acid.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Glacial Acetic Acid
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring. The addition should be carried out at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
Purification
The crude product can be purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from starting material to the pure, characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides essential information on this compound for the scientific community. The detailed protocols for its synthesis and purification, along with comprehensive analytical data, will aid researchers in its preparation and characterization for further studies in medicinal chemistry and materials science. The natural occurrence of this compound in marine sponges also highlights the importance of marine natural products as a source of novel chemical entities.
References
An In-depth Technical Guide to the Health and Safety of 3,5-Dibromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3,5-Dibromo-4-methoxybenzoic acid (CAS No. 4073-35-2), tailored for a scientific audience. It includes detailed hazard classifications, handling procedures, and emergency protocols. The information is supplemented with experimental guidelines and a hypothesized toxicological pathway to support risk assessment in a research and development setting.
Chemical Identification and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dibromo-p-anisic acid, Benzoic acid, 3,5-dibromo-4-methoxy- | |
| CAS Number | 4073-35-2 | [1] |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Molecular Weight | 309.94 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet, including prevention, response, storage, and disposal measures.[1] Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Toxicological Information
While specific toxicological studies on this compound are limited in publicly available literature, data from structurally related halogenated aromatic compounds suggest potential mechanisms of toxicity.
Inferred Toxicological Profile:
-
Irritation: The GHS classification indicates that the primary health hazards are irritation to the skin, eyes, and respiratory system.[1] This is a common property of acidic and halogenated organic compounds.
-
Genotoxicity: Although not specifically classified, some brominated aromatic compounds have been shown to exhibit genotoxic effects.[3] Standard genotoxicity assays should be considered for a comprehensive risk assessment.
-
Metabolism: Halogenated benzoic acids can be metabolized in the body. The presence of bromine atoms may influence the rate and pathway of metabolism, potentially leading to the formation of reactive intermediates.
Hypothesized Signaling Pathway for Toxicity
Based on the known effects of halogenated aromatic hydrocarbons, a plausible, though inferred, signaling pathway for the toxicity of this compound involves the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent induction of oxidative stress. Many halogenated aromatic compounds are known to be ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes (CYPs).[2][4][5] The metabolism of this compound by CYPs could lead to the production of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.
Experimental Protocols
For researchers handling this compound, adherence to standardized experimental protocols is crucial for safety and data integrity. The following are generalized protocols based on OECD guidelines for chemical safety testing.
Standard Handling and Personal Protective Equipment (PPE) Workflow
This workflow outlines the essential steps for safely handling the compound in a laboratory setting.
Protocol for In Vitro Skin Irritation Testing (Adapted from OECD TG 439)
This protocol provides a framework for assessing the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.
-
Preparation of Test Substance: Prepare a solution or suspension of this compound in a suitable solvent. The final concentration should be determined based on preliminary solubility and cytotoxicity assessments.
-
Tissue Culture: Culture the RhE tissue models according to the manufacturer's instructions until they are ready for use.
-
Application of Test Substance: Apply a defined amount of the test substance to the surface of the RhE tissue. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing and Post-Incubation: Thoroughly rinse the tissues to remove the test substance and then incubate them in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Assess tissue viability using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the mean tissue viability for each treatment group relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
Protocol for In Vitro Eye Irritation Testing (Adapted from OECD TG 492)
This protocol outlines a method for evaluating the eye irritation potential using a reconstructed human cornea-like epithelium (RhCE) model.[6][7]
-
Preparation of Test Substance: As described in the skin irritation protocol.
-
Tissue Culture: Culture the RhCE tissue models as per the supplier's protocol.
-
Application and Incubation: Apply the test substance to the epithelial surface and incubate for a defined period (e.g., 30 minutes for liquids).
-
Rinsing and Post-Incubation: Wash the tissues and incubate in fresh medium for a post-exposure period.
-
Viability Assessment: Determine the tissue viability using the MTT assay.
-
Data Analysis: A substance is identified as non-irritating if the mean tissue viability is above 60%.[7] Further testing may be required for viabilities at or below this threshold.
Protocol for In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD TG 471)
This test assesses the potential of this compound to induce gene mutations in bacteria.
-
Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test substance.
-
Plating and Incubation: Plate the treated bacteria on a minimal medium that does not support the growth of the mutant strains. Incubate for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Emergency Procedures
| Situation | First Aid Measures | Firefighting Measures | Accidental Release Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. | Evacuate personnel. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it into a suitable, labeled container for disposal. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists. | Thermal decomposition can release irritating gases and vapors. | Prevent product from entering drains. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | Ensure adequate ventilation. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility. Do not allow it to enter the environment.
This technical guide is intended to provide essential health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this chemical.
References
- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 2. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. episkin.com [episkin.com]
- 7. dermatest.com [dermatest.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Therapeutic Potential of 3,5-Dibromo-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methoxybenzoic acid is a versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. As a naturally occurring brominated alkaloid found in marine sponges like Amphimedon sp. and Psammaplysilla purpurea, this compound and its derivatives have shown promising biological activities.[1][2] The presence of bromine atoms and a methoxy (B1213986) group on the benzoic acid core provides unique electronic and lipophilic properties, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its key derivatives, summarizes their biological activities, and explores the underlying signaling pathways they modulate.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the direct bromination of 4-methoxybenzoic acid to yield this compound with high purity and yield.
Materials:
-
4-methoxybenzoic acid
-
Tetrabutylammonium tribromide (Bu4NBr3)
-
Potassium phosphate (B84403) (K3PO4)
-
Acetonitrile (B52724) (MeCN)
-
15% aqueous Sodium thiosulfate (B1220275) (Na2S2O3)
-
Saturated aqueous Sodium carbonate (Na2CO3)
-
Pentane/Ethyl acetate (B1210297) (95:5)
-
Magnesium sulfate (B86663) (MgSO4)
-
10 mL microwave vial
-
Stir bar
Procedure:
-
To a flame-dried 10 mL microwave vial, add 4-methoxybenzoic acid (0.50 mmol, 1.0 equiv) and K3PO4 (106.1 mg, 0.50 mmol, 1.0 equiv).
-
Add Bu4NBr3 (482.2 mg, 1.00 mmol, 2.0 equiv) to the vial.
-
Add acetonitrile (2.5 mL, 0.2 M) to the mixture.
-
Cap the vial and stir the reaction mixture at 100 °C for 6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 15% aqueous Na2S2O3 (10.0 mL) and saturated Na2CO3 (10.0 mL).
-
Extract the aqueous phase with pentane/EtOAc (3 x 15.0 mL, 95:5).
-
Combine the organic phases and dry over MgSO4.
-
Concentrate the organic phase in vacuo to obtain the desired product.
Expected Yield: ~98%
Protocol 2: General Procedure for the Synthesis of 3,5-Dibromo-4-methoxybenzamide Derivatives
This protocol provides a general method for the amidation of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
An appropriate amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous Sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure:
-
Suspend this compound in an excess of thionyl chloride and reflux for 2-3 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Alternatively, dissolve the benzoic acid in an anhydrous solvent like DCM, add a catalytic amount of DMF, and then add oxalyl chloride dropwise. Stir at room temperature until the reaction is complete.
-
Dissolve the resulting acid chloride in an anhydrous solvent like DCM.
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for the Synthesis of 3,5-Dibromo-4-methoxybenzoate Ester Derivatives
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
An appropriate alcohol
-
A strong acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)
-
A suitable solvent (e.g., the alcohol reactant itself or an inert solvent like DCM)
-
Saturated aqueous Sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure (Acid-Catalyzed Esterification):
-
Dissolve or suspend this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, particularly in the areas of oncology and metabolic diseases. The following tables summarize some of the key findings.
Anticancer Activity of Chalcone (B49325) and Flavone (B191248) Derivatives
Chalcones and flavones derived from a related precursor, 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, have shown significant cytotoxic effects against various cancer cell lines.
| Compound Type | Derivative | Cell Line | IC50 (µM) |
| Chalcone | 2a | MCF-7 (Breast Cancer) | 4.12 ± 0.55 |
| Chalcone | 2a | A549 (Lung Cancer) | 7.40 ± 0.67 |
| Chalcone | 2c | A549 (Lung Cancer) | 9.68 ± 0.80 |
| Flavone | 3a | MCF-7 (Breast Cancer) | 8.50 ± 0.82 |
| Flavone | 3c | MCF-7 (Breast Cancer) | 5.10 ± 0.61 |
| Flavone | 3c | A549 (Lung Cancer) | 6.42 ± 0.79 |
| Flavone | 3e | MCF-7 (Breast Cancer) | 6.96 ± 0.66 |
Enzyme Inhibitory Activity
The same series of chalcone and flavone derivatives have also been evaluated for their inhibitory effects on key enzymes implicated in type 2 diabetes.
| Compound Type | Derivative | Enzyme | IC50 (µM) |
| Chalcone | 2a | α-Glucosidase | 1.98 ± 0.11 |
| Chalcone | 2b | α-Glucosidase | 2.50 ± 0.15 |
| Flavone | 3a | α-Glucosidase | 1.10 ± 0.08 |
| Flavone | 3c | α-Glucosidase | 1.80 ± 0.12 |
Potential Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are believed to be mediated through the modulation of various cellular signaling pathways. While direct studies on these specific derivatives are emerging, research on related benzoic acid compounds provides valuable insights into their potential mechanisms of action.
Inhibition of Cancer-Related Pathways
Several signaling cascades are crucial for cancer cell proliferation, survival, and metastasis. Benzoic acid derivatives have been shown to interfere with these pathways.
-
PI3K/Akt/mTOR Pathway: This is a key pathway that regulates cell growth and survival. Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[3]
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Certain aminobenzoic acid derivatives have been found to inhibit the TNFα/NFΚB signaling pathway.[4]
-
MAPK Pathway: The MAPK signaling cascade is involved in cell proliferation, differentiation, and apoptosis. Methoxy derivatives of resveratrol (B1683913) have been shown to suppress inflammation by inactivating the MAPK pathway.[5]
-
Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been identified as potential HDAC inhibitors, which can lead to the reactivation of tumor suppressor genes.[6][7]
Below is a diagram illustrating the potential interception of these key cancer signaling pathways by derivatives of this compound.
References
- 1. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules
For Immediate Release
Shanghai, China – December 5, 2025 – 3,5-Dibromo-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms, a methoxy (B1213986) group, and a carboxylic acid, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents and other bioactive compounds.
The presence of bromine atoms at the 3 and 5 positions makes this molecule an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl systems.[1][2] These motifs are prevalent in many biologically active compounds. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, providing a handle for introducing further molecular diversity and modulating the physicochemical properties of the target molecules.[3][4] The methoxy group, while relatively inert, influences the electronic properties of the aromatic ring and can play a role in the biological activity of the final product.
This document provides detailed application notes and experimental protocols for key transformations involving this compound, highlighting its utility for researchers, medicinal chemists, and drug development professionals.
Application Notes
This compound is a valuable starting material for the synthesis of compounds with potential applications in oncology and other therapeutic areas. The dibromo substitution allows for selective or double functionalization, leading to the creation of diverse molecular libraries for screening and lead optimization.
Key Synthetic Applications:
-
Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a variety of amines to form amides. This reaction is fundamental in the synthesis of numerous pharmaceuticals. For instance, derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.[3][5]
-
Esterification: Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification, particularly under microwave irradiation to overcome potential steric hindrance. This modification is often used to create prodrugs or to fine-tune the pharmacokinetic properties of a lead compound.[4][6]
-
Suzuki-Miyaura Cross-Coupling: The bromine atoms serve as excellent leaving groups in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of complex biaryl structures that are common in pharmacologically active molecules.[1][7][8]
Data Presentation
The following tables summarize typical reaction conditions and yields for the key synthetic transformations of this compound.
| Table 1: Amide Synthesis from this compound | |||||
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time | Typical Yield (%) |
| Aniline (B41778) Derivatives | EDC/HOBt | DIPEA | DMF | 12-24 h | 70-95 |
| Benzylamine | HATU | DIPEA | DMF | 2-6 h | 85-98 |
| Aliphatic Amines | PyBOP | NMM | DCM | 4-8 h | 80-95 |
| Table 2: Esterification of this compound | |||||
| Alcohol | Catalyst | Method | Solvent | Reaction Time | Typical Yield (%) |
| Methanol | H₂SO₄ | Microwave | Methanol | 15-30 min | 85-95 |
| Ethanol | H₂SO₄ | Conventional | Ethanol | 8-16 h | 70-85 |
| Benzyl Alcohol | DCC/DMAP | Steglich | DCM | 4-8 h | 80-90 |
| Table 3: Suzuki-Miyaura Coupling of this compound Derivatives | |||||
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 80-95 |
| 4-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 75-90 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Amides via EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of N-aryl amides from this compound.
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.
Protocol 2: Fischer Esterification under Microwave Conditions
This protocol is suitable for the esterification of this compound with simple alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol) (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a sealed microwave vessel, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq).
-
Seal the vessel and place it in a single-mode microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 130-150°C) for 15-30 minutes.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol outlines a general procedure for the mono-arylation of a 3,5-dibromo-4-methoxybenzoyl derivative.
Materials:
-
Ester or amide of this compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 3,5-dibromo-4-methoxybenzoyl derivative (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (e.g., 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by derivatives of this compound and a typical experimental workflow.
Caption: FGFR1 signaling pathway and inhibition by a derivative.
Caption: Workflow for amide synthesis.
References
- 1. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijstr.org [ijstr.org]
- 5. Phospholipase C γ and Phosphoinositide 3-Kinase Link Cytokines to ERK Activation in Hematopoietic Cells With Normal and Oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3,5-Dibromo-4-methoxybenzoic acid as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. This document outlines detailed protocols for key chemical transformations, presents relevant quantitative data, and illustrates the biological context of the target molecules through signaling pathway diagrams.
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a key building block in medicinal chemistry. Its structure, featuring two bromine atoms and a methoxy (B1213986) group, offers multiple reaction sites for derivatization, allowing for the construction of complex molecular architectures. The bromine atoms can participate in cross-coupling reactions, while the carboxylic acid moiety is readily converted into esters and amides, fundamental linkages in many pharmaceutical compounds. This document details the synthesis of amide and ester derivatives, which are precursors to potent kinase inhibitors and other bioactive molecules.
Data Presentation
Table 1: Amide Coupling Reaction Data
| Starting Material | Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC HCl | Ethanol (B145695) | 80 | 5 | 71.6 | [1] |
Table 2: Biological Activity of a Downstream Product (FGFR1 Inhibitor C9)
| Cell Line (NSCLC) | IC₅₀ (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, demonstrating the potential of similar structures.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Amide Derivatives
This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1]
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 3,5-dimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and EDC HCl (1.2 eq).
-
Add ethanol to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Heat the solution to 80°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Dry the product under vacuum to obtain the desired N-aryl amide.
dot
Caption: Workflow for N-Aryl Amide Synthesis.
Protocol 2: Fischer Esterification
This is a general protocol for the acid-catalyzed esterification of benzoic acids. Due to the steric hindrance from the ortho-bromo substituents in this compound, the reaction may require elevated temperatures and longer reaction times. Microwave-assisted heating can be an effective alternative to conventional reflux.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask or microwave reaction vessel
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (serves as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for several hours to days.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Procedure (Microwave Heating):
-
In a microwave reaction vessel, combine this compound (1.0 eq), the desired alcohol, and a catalytic amount of sulfuric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to a temperature between 130-150°C for a total of 15-30 minutes, potentially in intervals.
-
Follow the work-up procedure described for conventional heating (steps 5-10).
dot
Caption: Workflow for Fischer Esterification.
Signaling Pathway Diagrams
Derivatives of this compound have the potential to be developed into inhibitors of key signaling pathways implicated in cancer.
Fibroblast Growth Factor Receptor 1 (FGFR1) Signaling Pathway
Aberrant FGFR1 signaling is a driver in various cancers, including non-small cell lung cancer. Inhibitors targeting this pathway can block downstream proliferation and survival signals.
dot
References
Application Notes and Protocols for 3,5-Dibromo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-Dibromo-4-methoxybenzoic acid as a chemical intermediate in the synthesis of potentially bioactive molecules.
Application Notes
This compound is an aromatic carboxylic acid that serves as a versatile building block in organic and medicinal chemistry. The presence of two bromine atoms on the aromatic ring, a methoxy (B1213986) group, and a carboxylic acid functional group allows for a variety of chemical transformations. The electron-withdrawing nature of the bromine atoms and the carboxylic acid, combined with the electron-donating methoxy group, influences the reactivity of the molecule.[1]
This compound is particularly useful for the synthesis of complex molecular scaffolds. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a gateway to a diverse range of derivatives.[2][3] The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular complexity.
Due to its structural motifs, derivatives of this compound have the potential to be investigated as inhibitors of various biological targets. For instance, structurally related brominated and methoxy-substituted benzamides have been explored as inhibitors for targets like Bromodomain-containing protein 4 (BRD4), which is implicated in colorectal cancer.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methoxybenzoic acid via electrophilic bromination.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
4-methoxybenzoic acid
-
Tetrabutylammonium (B224687) tribromide (Bu₄NBr₃)
-
Solvent (if required, though the reference suggests a solvent-free reaction is possible)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-methoxybenzoic acid (1.0 eq) and tetrabutylammonium tribromide (2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data:
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|
| 4-methoxybenzoic acid | Bu₄NBr₃ (2.0 eq) | 100°C, 6 h | 98% |[5] |
Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling
This protocol details the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Workflow for Amide Synthesis
Caption: General workflow for amide synthesis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).[3]
-
Add the amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[3]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.[3]
Representative Quantitative Data for Amide Synthesis:
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield |
|---|---|---|---|---|
| Benzoic Acid Derivative | Substituted Aniline | EDC, HOBt, DIEA | DMF | 85-95% (Typical) |
| Functionalized Carboxylic Acid | Benzylamine | EDC, HOBt | DMF | 80-90% (Typical) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, used in excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for several hours to days.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to afford the pure ester.
Representative Quantitative Data for Fischer Esterification:
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| 4-bromo-2-methylbenzoic acid | Methanol | H₂SO₄ | Reflux | High (not specified)[6] |
| Benzoic acid derivative | Methanol | H₂SO₄ | Reflux | >90% (Typical) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Application in Drug Discovery
The 3,5-dibromo-4-methoxybenzoyl scaffold can be incorporated into various molecular designs to target specific biological pathways. The following diagram illustrates a conceptual workflow for utilizing this compound as a building block in a drug discovery program.
Conceptual Drug Discovery Workflow
Caption: Role as a building block in drug discovery.
References
- 1. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methoxybenzoic acid is a versatile halogenated aromatic compound that serves as a valuable building block in the synthesis of a variety of bioactive molecules. Its substituted phenyl ring provides a scaffold for the development of compounds with potential therapeutic applications, including thyroid hormone receptor antagonism, anticancer, and antioxidant activities. The presence of bromine atoms and a methoxy (B1213986) group allows for diverse chemical modifications, making it an attractive starting material in drug discovery and development.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive molecules.
I. Synthesis of a Thyroid Hormone Receptor (TR) Antagonist
One of the key applications of this compound derivatives is in the synthesis of thyroid hormone receptor (TR) antagonists. These compounds have potential therapeutic utility in conditions such as hyperthyroidism. The following protocol is adapted from the synthesis of 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid, a known TR antagonist. The synthesis starts with the demethylation of this compound to its corresponding 4-hydroxy derivative.
Experimental Workflow: Synthesis of a TR Antagonist
Caption: Synthetic workflow for a thyroid hormone receptor antagonist.
Experimental Protocols
Step 1: Demethylation of this compound
-
Materials: this compound, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM), Methanol, Water.
-
Procedure (using BBr₃):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 3,5-dibromo-4-hydroxybenzoic acid.
-
Step 2: Esterification to Methyl 3,5-dibromo-4-hydroxybenzoate
-
Materials: 3,5-Dibromo-4-hydroxybenzoic acid, Methanol, Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 eq) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
-
Step 3: Ullmann Condensation
-
Materials: Methyl 3,5-dibromo-4-hydroxybenzoate, Bis(3,5-diisopropyl-4-methoxyphenyl)iodonium tetrafluoroborate, Copper bronze, Triethylamine (B128534) (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of methyl 3,5-dibromo-4-hydroxybenzoate (1.0 eq) and bis(3,5-diisopropyl-4-methoxyphenyl)iodonium tetrafluoroborate (1.5 eq) in DCM at 0 °C, add copper bronze (2.0 eq).
-
Add triethylamine (1.1 eq) dropwise.
-
Stir the reaction mixture in the dark at room temperature for several days, monitoring by TLC.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 4: Hydrolysis and Demethylation to the Final Product
-
Materials: Methyl 3,5-dibromo-4-(3',5'-diisopropyl-4'-methoxyphenoxy)benzoate, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF), Water, BBr₃, DCM.
-
Procedure:
-
Dissolve the ester from Step 3 in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
-
Perform a final demethylation of the methoxy group on the diisopropylphenyl ring using BBr₃ as described in Step 1 to yield the final thyroid hormone receptor antagonist.
-
II. Bioactive Molecules with Anticancer and Antioxidant Properties
Derivatives of this compound have also been explored for their potential as anticancer and antioxidant agents. The synthesis of these molecules often involves the modification of the carboxylic acid group to form esters or amides, or further functionalization of the aromatic ring.
Quantitative Data on Biological Activity
The following table summarizes the biological activity data for some bioactive molecules derived from or related to this compound.
| Compound Name/Structure | Bioactivity | Assay System | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| 3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid | TR Antagonism | Reporter Gene Assay (CHO cells) | No agonist activity | [1] |
| Bis(2,3-dibromo-4,5-dimethoxybenzyl) ether | Anticancer | MTT Assay (K562 leukemia cells) | IC₅₀: ~5 µM (at 72h) | |
| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | Antioxidant | H₂O₂-induced ROS in HaCaT cells | Significant ROS reduction |
Note: Data for some compounds are for structurally related molecules due to the limited availability of data for direct derivatives of this compound.
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
-
Materials: Cancer cell line (e.g., K562), cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
-
Antioxidant Activity: ROS Scavenging Assay
-
Materials: Human keratinocyte cell line (HaCaT), cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA), Hydrogen peroxide (H₂O₂), Test compound.
-
Procedure:
-
Culture HaCaT cells and seed them in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a specified time.
-
Induce oxidative stress by adding H₂O₂.
-
Stain the cells with DCFH-DA, which fluoresces upon oxidation by ROS.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
A decrease in fluorescence intensity in treated cells compared to the H₂O₂-only control indicates ROS scavenging activity.
-
III. Signaling Pathways
Thyroid Hormone Receptor Signaling Pathway
Thyroid hormones (T3 and T4) exert their effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. In the absence of a ligand, TRs often bind to thyroid hormone response elements (TREs) on DNA and recruit corepressors, leading to transcriptional repression. Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressors and recruitment of coactivators, resulting in the activation of gene transcription. TR antagonists, such as the one described above, compete with endogenous thyroid hormones for binding to the TR, thereby preventing the recruitment of coactivators and inhibiting gene expression.
Caption: Thyroid hormone receptor signaling pathway.
Nrf2-Mediated Antioxidant Response Pathway
Some bromophenol derivatives exert their antioxidant effects by activating the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).
References
Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid that has been identified as a natural product, isolated from marine sponges such as Amphimedon sp. and Psammaplysilla purpurea. Its structure, featuring a benzoic acid core with two bromine atoms and a methoxy (B1213986) group, presents a unique scaffold for medicinal chemistry exploration. The presence of the carboxylic acid moiety allows for a variety of chemical modifications, such as the formation of amides and esters, to generate libraries of derivatives for biological screening. The bromine and methoxy substituents influence the electronic and lipophilic properties of the molecule, which can be critical for target binding and pharmacokinetic profiles. While direct studies on the biological activities of this compound are limited in publicly available literature, its structural motifs are present in various bioactive molecules, suggesting its potential as a valuable starting point for the development of novel therapeutic agents.
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds. It includes hypothetical applications based on these related molecules, quantitative data from relevant studies, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Potential Therapeutic Applications
Based on the biological activities of structurally similar benzoic acid derivatives, compounds derived from this compound hold potential in several therapeutic areas:
-
Anticancer Agents: The benzoic acid scaffold is a common feature in numerous anticancer agents. Derivatives of this compound could be designed as inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For instance, structurally related benzamide (B126) derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.
-
Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties. The structural features of this compound could be exploited to develop novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators or signaling pathways.
-
Enzyme Inhibitors: The substituted benzoic acid core can serve as a pharmacophore for interacting with the active sites of various enzymes. By modifying the substituents on the aromatic ring and the carboxylic acid group, it is possible to design selective inhibitors for specific enzyme targets implicated in disease.
Data Presentation: Biological Activity of Structurally Related Compounds
Due to the limited direct biological data on this compound derivatives, the following table summarizes the anticancer activity of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various non-small cell lung cancer (NSCLC) cell lines. This data is presented to illustrate the potential of this class of compounds.
| Compound ID | Target | Cell Line | IC50 (µM)[1] |
| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 | ||
| NCI-H226 | 2.31 ± 0.41 | ||
| NCI-H460 | 2.14 ± 0.36 | ||
| NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of derivatives of this compound and for their subsequent biological evaluation.
Protocol 1: Synthesis of 3,5-Dibromo-4-methoxy-N-(aryl)benzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound and various anilines, adapted from a procedure for structurally related compounds.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general methodology for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Purified recombinant target kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known inhibitor of the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds and the positive control in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the synthetic workflow and a relevant signaling pathway.
Caption: Synthetic Workflow for Amide Derivatives of this compound.
Caption: Simplified FGFR1 Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methoxybenzoic acid is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and materials science candidates. Its two bromine atoms provide reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methoxy (B1213986) and carboxylic acid groups also offer sites for further modification and can influence the biological activity and physicochemical properties of the resulting derivatives.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on palladium-catalyzed cross-coupling reactions. These methods enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to a wide array of substituted aromatic compounds.
Key Reaction Pathways
The primary reaction pathways for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are favored due to their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. The three main types of coupling reactions detailed here are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
While direct nucleophilic aromatic substitution (SNAr) is a possible pathway for the reaction of aryl halides with nucleophiles, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring.[1] Given the electron-donating nature of the methoxy group in this compound, palladium-catalyzed methods are generally more efficient and reliable for achieving the desired transformations.
Quantitative Data Summary
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives with various nucleophiles. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Diphenyl-4-methoxybenzoic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-4-methoxybenzoic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 82 |
| 3 | 3-Methoxyphenylboronic acid | 3,5-Bis(3-methoxyphenyl)-4-methoxybenzoic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3,5-Bis(phenylethynyl)-4-methoxybenzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 91 |
| 2 | Ethynyltrimethylsilane | 3,5-Bis((trimethylsilyl)ethynyl)-4-methoxybenzoic acid | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | 88 |
| 3 | 1-Heptyne | 3,5-Bis(hept-1-yn-1-yl)-4-methoxybenzoic acid | Pd(dppf)Cl₂ (2.5) | CuI (5) | DIPA | DMF | 80 | 12 | 84 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 3,5-Dianilino-4-methoxybenzoic acid | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 75 |
| 2 | Morpholine | 3,5-Dimorpholino-4-methoxybenzoic acid | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80 |
| 3 | Benzylamine | 3,5-Bis(benzylamino)-4-methoxybenzoic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 72 |
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 3,5-diaryl-4-methoxybenzoic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the carboxylic acid product.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to afford the desired biaryl compound.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the synthesis of 3,5-bis(alkynyl)-4-methoxybenzoic acids.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (2.2 eq.) to the reaction mixture dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 3,5-diamino-4-methoxybenzoic acid derivatives.
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, RuPhos) (2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Add the amine (2.2 eq.) to the mixture.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Diagrams
Caption: General workflow for the functionalization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound have potential applications in various fields. For instance, biaryl structures are common motifs in many biologically active compounds, including anti-inflammatory and anticancer agents.[2] The introduction of different aryl groups via the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Similarly, compounds containing alkynyl moieties, accessible through the Sonogashira coupling, are of interest in materials science for their electronic and optical properties, as well as in medicinal chemistry as enzyme inhibitors and metabolic probes. The arylamine products from the Buchwald-Hartwig amination are also prevalent in pharmaceuticals and can serve as key intermediates for the synthesis of more complex heterocyclic systems.
The diverse array of compounds that can be generated from this compound makes it a valuable starting material for the discovery and development of new molecules with tailored properties for specific applications.
References
Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its derivatives, particularly its esters, are of significant interest in medicinal chemistry and drug discovery due to the biological activities exhibited by structurally similar molecules. Brominated aromatic compounds are known to possess a range of pharmacological properties, and the ester functional group can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, making it a key functional group in prodrug strategies and for optimizing pharmacokinetic profiles.
Recent research has highlighted the potential for benzoic acid derivatives to act as enzyme inhibitors, including histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[1][2][3][4] The ester derivatives of this compound represent a class of compounds with potential for development as therapeutic agents, warranting detailed investigation into their synthesis and biological activity.
These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of this compound via Fischer esterification, along with a discussion of their potential applications in drug development, particularly in the context of cancer research.
Data Presentation
The following table summarizes typical quantitative data for the Fischer esterification of this compound with methanol (B129727) and ethanol (B145695). Please note that yields are dependent on reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) |
| Methyl 3,5-dibromo-4-methoxybenzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95 |
| Ethyl 3,5-dibromo-4-methoxybenzoate | Ethanol | Conc. H₂SO₄ | 6 - 8 | 80 - 90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-Dibromo-4-methoxybenzoate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[5] Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-dibromo-4-methoxybenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel if necessary to afford the pure product.
Protocol 2: Synthesis of Ethyl 3,5-Dibromo-4-methoxybenzoate
This protocol is similar to the synthesis of the methyl ester, with adjustments for the use of ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of anhydrous ethanol (20-40 eq).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Potential Applications in Drug Development
Derivatives of benzoic acid have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. Substituted methyl benzoates have been investigated for their anticancer properties.[6][7] The esters of this compound could be explored for similar activities.
One promising area of investigation is their potential as Histone Deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer, and HDAC inhibitors have emerged as a significant class of anticancer drugs.[2][4] Benzoic acid derivatives have been identified as potential HDAC inhibitors, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][3]
The synthesized esters of this compound can be screened for their HDAC inhibitory activity and their cytotoxic effects on various cancer cell lines.
Mandatory Visualizations
Fischer Esterification Workflow
Caption: General workflow for the Fischer esterification of this compound.
Postulated Signaling Pathway of Action for Anticancer Activity
Based on the known mechanism of related benzoic acid derivatives as HDAC inhibitors, the following diagram illustrates a potential signaling pathway that could be modulated by the ester derivatives of this compound.[1][2][8]
Caption: Postulated mechanism of anticancer activity via HDAC inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 3,5-Dibromo-4-methoxybenzoic acid, a key intermediate in the synthesis of potentially bioactive molecules. The resulting amide derivatives have shown promise as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation and survival.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of two bromine atoms allows for further functionalization, while the methoxy (B1213986) and carboxylic acid groups provide handles for various chemical transformations. Amidation of the carboxylic acid moiety is a common strategy to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. Amide derivatives of similar benzoic acid cores have been identified as potent inhibitors of FGFR1, a receptor tyrosine kinase often dysregulated in various cancers. Inhibition of FGFR1 can disrupt downstream signaling pathways, such as the MAPK and PLCγ pathways, leading to reduced tumor growth and induction of apoptosis.
Data Presentation
Table 1: Representative Amidation Reactions of Benzoic Acid Analogs with Aromatic Amines
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | [1][2] |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 | [1][2] |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 | N/A |
Table 2: Biological Activity of a Representative Benzamide Derivative (Compound C9)
| Compound | Target | Cell Lines | IC₅₀ (µM) | Effect | Reference |
| C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | FGFR1 | NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703 | 1.25 - 2.31 | Inhibition of cell proliferation, cell cycle arrest at G2, induction of apoptosis, inhibition of FGFR1, PLCγ, and ERK phosphorylation. | [1][2] |
Experimental Protocols
Protocol 1: General Amidation of this compound using EDC/HOBt
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the amidation of this compound.
FGFR1 Signaling Pathway
Caption: Inhibition of the FGFR1 signaling pathway by amide derivatives.[1][2]
Logical Relationship of Drug Development
Caption: Drug development workflow starting from this compound.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3,5-Dibromo-4-methoxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3,5-dibromo-4-methoxybenzoic acid as a key intermediate in the synthesis of novel agrochemicals. While direct, large-scale application of this specific molecule in commercial agrochemicals is not widely documented, its structural motifs are present in known active compounds, and analogous structures have demonstrated significant biological activity. This document outlines a plausible synthetic application, presents biological activity data for a closely related analog, and provides detailed experimental protocols for synthesis and screening.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of bromine atoms and a methoxy (B1213986) group on the benzene (B151609) ring can influence the lipophilicity and electronic properties of derivative molecules, which are critical parameters for the efficacy of agrochemicals. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as the formation of esters and amides, which are common functional groups in many pesticides. The structural similarity to the herbicide Bromoxynil, which features a 3,5-dibromo-4-hydroxy substitution pattern, suggests that derivatives of this compound may exhibit herbicidal or other pesticidal properties.
Potential Agrochemical Applications
Based on the known bioactivity of structurally related compounds, this compound is a promising scaffold for the development of:
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Fungicides: Benzamide (B126) fungicides are a well-established class of agrochemicals. The synthesis of novel N-substituted-3,5-dibromo-4-methoxybenzamides could lead to new compounds with potent fungicidal activity.
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Herbicides: The dibromo-substitution pattern is a key feature of the photosystem II inhibiting herbicide Bromoxynil. Derivatives of this compound could be explored for similar or alternative herbicidal mechanisms of action.
Quantitative Data Summary
Table 1: Biological Activity of 3-bromo-4-methoxybenzoic acid (Analogue)
| Activity Type | Target Organism | Efficacy Metric | Value | Source |
| Fungicidal | Apple Rot (Physalospora piricola) | EC₅₀ | 10.3 mg/L | CN103102263A |
| Fungicidal | Grape White Rot (Coniella vitis) | EC₅₀ | 19.7 mg/L | CN103102263A |
| Herbicidal | Various Weeds | Inhibitory Effect | Good | CN103102263A |
Disclaimer: The data in Table 1 is for 3-bromo-4-methoxybenzoic acid, not this compound. It is provided as an indication of the potential activity of this structural class.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical N-(4-chlorophenyl)-3,5-dibromo-4-methoxybenzamide (A Benzamide Fungicide Candidate)
This protocol describes a plausible two-step synthesis of a novel benzamide fungicide candidate from this compound.
Step 1: Synthesis of 3,5-dibromo-4-methoxybenzoyl chloride
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 32.3 mmol) in 50 mL of anhydrous toluene (B28343).
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Addition of Thionyl Chloride: Slowly add thionyl chloride (4.6 mL, 64.6 mmol, 2.0 eq.) to the suspension at room temperature.
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Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,5-dibromo-4-methoxybenzoyl chloride as a solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-(4-chlorophenyl)-3,5-dibromo-4-methoxybenzamide
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Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (B138754) (4.5 g, 35.5 mmol, 1.1 eq.) and triethylamine (B128534) (5.4 mL, 38.7 mmol, 1.2 eq.) in 100 mL of anhydrous dichloromethane (B109758).
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Addition of Acid Chloride: Dissolve the crude 3,5-dibromo-4-methoxybenzoyl chloride from Step 1 in 50 mL of anhydrous dichloromethane and add it dropwise to the aniline (B41778) solution at 0 °C (ice bath).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield the final product.
Protocol 2: In-vitro Antifungal Activity Screening (Agar Dilution Method)
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Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Preparation of Media: Autoclave Potato Dextrose Agar (PDA) medium. While the medium is still molten (around 45-50 °C), add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L).
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Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
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Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., Botrytis cinerea) in the center of each plate.
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Incubation: Incubate the plates at 25 °C for 3-5 days, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
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Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
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Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
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EC₅₀ Determination: Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis of the inhibition data.
Protocol 3: Herbicidal Activity Screening (Post-emergence)
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Plant Cultivation: Grow test weed species (e.g., Amaranthus retroflexus) in small pots containing a standard potting mix in a greenhouse.
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Treatment Solution Preparation: Prepare a solution of the test compound at various concentrations (e.g., 1000, 500, 250, 125 g/ha) in a suitable solvent containing a surfactant (e.g., Tween 20).
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Application: When the weed seedlings have reached the 2-4 leaf stage, spray them with the treatment solutions using a laboratory sprayer calibrated to deliver a specific volume.
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Incubation: Return the treated plants to the greenhouse and observe them for a period of 14-21 days.
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Assessment: Visually assess the herbicidal injury on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
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Data Analysis: Analyze the data to determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).
Mandatory Visualizations
Caption: Proposed synthesis workflow for a benzamide fungicide candidate.
Caption: Workflow for in-vitro fungicidal activity screening.
Caption: Hypothetical mode of action: Enzyme inhibition by a benzamide fungicide.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the electrophilic bromination of 4-methoxybenzoic acid or its esters. The methoxy (B1213986) group is a strong activating and ortho, para-directing group, making the positions ortho to it (positions 3 and 5) susceptible to bromination.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The most common side products are the mono-brominated species (3-bromo-4-methoxybenzoic acid) and potentially over-brominated products if reaction conditions are not carefully controlled. The formation of these byproducts is due to the high activation of the aromatic ring by the methoxy group.[1]
Q3: Which brominating agents are recommended for this reaction?
A3: Commonly used brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, and N-Bromosuccinimide (NBS). NBS is often considered a milder and more selective reagent, which can help in minimizing the formation of di-brominated byproducts.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | 1. Insufficiently activated brominating agent: The electrophilicity of the brominating agent may be too low. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Poor quality of reagents: Degradation of the brominating agent or presence of inhibitors. | 1. If using Br₂, consider adding a Lewis acid catalyst, but be aware this may increase side reactions. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use fresh, high-purity brominating agent and dry solvent. |
| Presence of Mono-brominated Impurity | Incomplete reaction: Insufficient reaction time or stoichiometry of the brominating agent. | 1. Increase the reaction time or slightly increase the equivalents of the brominating agent. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Di-brominated Byproducts | Over-bromination: The starting material is highly activated, making it susceptible to a second bromination. | 1. Carefully control the stoichiometry by adding the brominating agent slowly and using no more than two equivalents. 2. Run the reaction at a lower temperature to improve selectivity. 3. Consider using a milder brominating agent like NBS.[1] |
| Product Loss During Workup/Purification | Sub-optimal extraction or purification methods: The product may be lost during aqueous workup or crystallization. | 1. Optimize the pH during extraction to ensure the carboxylic acid is in the desired phase. 2. For purification, recrystallization or column chromatography are effective methods.[1] |
| Benzylic Bromination Instead of Aromatic Bromination | Incorrect reaction conditions: Radical reaction conditions promoting benzylic bromination. | This is more relevant for starting materials with benzylic protons. Ensure the reaction is run in the dark and without any radical initiators to favor electrophilic aromatic substitution. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
-
Reaction Setup:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath.
-
-
Addition of Brominating Agent:
-
Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Alternatively, N-Bromosuccinimide (2.0-2.2 eq) can be used as a milder brominating agent.
-
-
Reaction:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Pour the reaction mixture into a beaker containing cold water.
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If a precipitate forms, collect it by vacuum filtration.
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Wash the precipitate with cold water to remove any remaining acetic acid and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary
The following table provides a general guide to how reaction parameters can be adjusted to optimize the synthesis of this compound, based on principles of electrophilic aromatic substitution.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Brominating Agent | Br₂ vs. NBS | Potentially higher with Br₂ | Potentially higher with NBS | NBS is a milder and more selective brominating agent, reducing the formation of byproducts.[1] |
| Equivalents of Brominating Agent | 2.0 eq vs. >2.2 eq | May increase slightly | May decrease | Excess brominating agent can lead to the formation of over-brominated impurities. |
| Reaction Temperature | 0-10 °C vs. Room Temp | May be lower | May be higher | Lower temperatures can increase the selectivity of the bromination and reduce side reactions. |
| Reaction Time | 2-4 hours vs. 6-8 hours | May increase | May decrease if side reactions occur over time | Longer reaction times can drive the reaction to completion but may also allow for the formation of byproducts. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3,5-Dibromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dibromo-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield After Recrystallization | - The chosen recrystallization solvent is too effective, meaning the compound remains significantly soluble even at low temperatures.- An excessive amount of solvent was used to dissolve the crude product.- Premature crystallization occurred during hot filtration, leading to product loss.- The cooling process was too rapid, resulting in the formation of fine, impure crystals that were lost during filtration. | - Test a range of solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent necessary to fully dissolve the crude material.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the crude product is lower than the boiling point of the recrystallization solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Select a solvent with a lower boiling point.- Attempt to purify the product using a different method, such as column chromatography, to remove the impurities before recrystallization.- Add a small seed crystal of pure product to the cooled solution to encourage crystallization. |
| Incomplete Separation During Acid-Base Extraction | - The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid completely.- Insufficient mixing of the aqueous and organic layers.- Formation of an emulsion. | - Use a stronger base (e.g., NaOH instead of NaHCO₃) or ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (typically pH > 8).- Shake the separatory funnel vigorously, ensuring to vent frequently to release any pressure buildup.- To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle swirling or centrifugation can also be effective. |
| Colored Impurities Remain in the Final Product | - The impurities are not effectively removed by the chosen purification method.- The impurities have similar chemical properties to the desired product. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.- If using column chromatography, try a different solvent system to improve the separation of the colored impurities from the product. |
| Broad Melting Point Range of the Purified Product | - The product is still impure.- The product is wet with residual solvent. | - Repeat the purification process (e.g., a second recrystallization).- Ensure the purified crystals are thoroughly dried under vacuum to remove all traces of solvent before measuring the melting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often arise from the synthesis process, which typically involves the bromination of 4-methoxybenzoic acid. Potential impurities include:
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Unreacted starting material: 4-methoxybenzoic acid.
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Monobrominated product: 3-Bromo-4-methoxybenzoic acid.
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Over-brominated products: Tribrominated species.
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Isomeric byproducts: Other positional isomers of dibrominated 4-methoxybenzoic acid, although the directing effects of the methoxy (B1213986) and carboxylic acid groups strongly favor the 3,5-disubstituted product.
Q2: Which solvent is best for the recrystallization of this compound?
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Ethanol/Water mixture: The crude solid is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.
-
Acetic Acid/Water mixture: Similar to the ethanol/water system.
-
Toluene: Can be effective for aromatic carboxylic acids.
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude product.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, silica (B1680970) gel column chromatography can be an effective method for purification. A typical mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the mobile phase can be gradually increased to elute the desired compound. A small amount of acetic acid is often added to the mobile phase to improve the peak shape of carboxylic acids and prevent tailing.
Q4: What is a typical percent recovery for the recrystallization of a substituted benzoic acid?
A4: The percent recovery can vary significantly depending on the initial purity of the crude material and the chosen solvent system. For a well-optimized recrystallization of benzoic acid from hot water, a yield of around 65% is considered good under ideal conditions. Recoveries between 50% and 70% are often acceptable.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Note: This data is extrapolated from the known solubility of benzoic acid and other substituted benzoic acids and should be used as a guideline for solvent selection.
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Very Low | Low |
| Ethanol | Moderate | High |
| Methanol | Moderate | High |
| Acetone | High | Very High |
| Diethyl Ether | Moderate | High |
| Toluene | Low | Moderate |
| Hexane | Very Low | Very Low |
Table 2: Expected Purity and Yield for Different Purification Methods
| Purification Method | Expected Purity (by HPLC) | Expected Yield |
| Single Recrystallization | > 98% | 50 - 70% |
| Double Recrystallization | > 99.5% | 30 - 50% |
| Column Chromatography | > 99% | 60 - 80% |
| Acid-Base Extraction followed by Recrystallization | > 99% | 45 - 65% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), toluene, and mixtures with water) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
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Separation: Allow the layers to separate. The deprotonated 3,5-Dibromo-4-methoxybenzoate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.
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Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been extracted. Combine the aqueous layers.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
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Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: General purification workflows for this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common method for synthesizing this compound is through the direct bromination of 4-methoxybenzoic acid or its esters, such as ethyl 4-methoxybenzoate (B1229959). The methoxy (B1213986) group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. Due to steric hindrance from the methoxy group, the bromine atoms are preferentially added to the 3 and 5 positions.
Q2: What are the expected major and minor side products in this synthesis?
During the synthesis of this compound, several side products can form due to the high reactivity of the starting material. The most common side products include:
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Monobrominated Products: The primary monobrominated product is typically 3-Bromo-4-methoxybenzoic acid.[1] Due to the ortho-, para-directing nature of the methoxy group, some 2-Bromo-4-methoxybenzoic acid may also be formed as a minor isomer.[1]
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Over-brominated Products: While the target is the di-brominated compound, incomplete bromination can lead to the presence of the starting material and monobrominated intermediates in the final product.
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Oxidation Products: Under harsh reaction conditions or with strong oxidizing brominating agents, oxidation of the aromatic ring can occur, leading to undesired byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase the reaction time or temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS.[1] |
| Product loss during workup or purification. | Optimize the extraction, washing, and purification steps. Recrystallization or column chromatography can be employed for effective purification.[1] | |
| Presence of significant amounts of monobrominated side products | Insufficient amount of brominating agent. | Ensure at least two equivalents of the brominating agent are used for the dibromination of 4-methoxybenzoic acid. |
| Reaction time is too short. | Increase the reaction time to allow for the second bromination to occur. Monitor the reaction progress closely. | |
| Formation of the ortho-isomer (2-bromo-4-methoxybenzoic acid) | The methoxy group is an ortho, para-director. | While the 3,5-isomer is sterically favored, the formation of some ortho-isomer is possible.[1] Purification by recrystallization or column chromatography is necessary to separate the isomers. |
| Evidence of ring oxidation | Use of a strong brominating agent or harsh reaction conditions. | Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[1] Maintain careful control over the reaction temperature. |
Experimental Protocols
Protocol 1: Bromination of 4-methoxybenzoic acid using Tetrabutylammonium tribromide (Bu4NBr3)
This protocol is adapted from a literature procedure for the synthesis of 3-bromo-4-methoxybenzoic acid and can be modified for dibromination.[2]
Materials:
-
4-methoxybenzoic acid
-
Tetrabutylammonium tribromide (Bu4NBr3)
-
Potassium phosphate (B84403) (K3PO4)
-
Acetonitrile (MeCN)
-
15% aqueous Sodium thiosulfate (B1220275) (Na2S2O3)
-
Saturated aqueous Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), K3PO4 (1.0 equiv), and MeCN.
-
Add Bu4NBr3 (2.0 equiv) to the mixture.
-
Stir the reaction mixture at 100 °C for 6 hours.
-
After completion, cool the mixture to room temperature.
-
Add 15% aq. Na2S2O3 and sat. Na2CO3.
-
Extract the aqueous phase with CH2Cl2.
-
Combine the organic layers, dry with MgSO4, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of Ethyl 4-methoxybenzoate using N-Bromosuccinimide (NBS)
This protocol is a general procedure for the bromination of activated aromatic compounds.[1]
Materials:
-
Ethyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve ethyl 4-methoxybenzoate (1 equivalent) in DMF or acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.1 equivalents for dibromination) portion-wise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The resulting ethyl 3,5-dibromo-4-methoxybenzoate can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).
Visualizations
Synthetic Pathway and Side Product Formation
References
Troubleshooting guide for reactions involving 3,5-Dibromo-4-methoxybenzoic acid
Welcome to the technical support center for 3,5-Dibromo-4-methoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses several key features that dictate its chemical behavior:
-
Carboxylic Acid Group (-COOH): This functional group is acidic and can undergo typical reactions of carboxylic acids, such as esterification and amidation.
-
Two Bromine Atoms (-Br): Located at the ortho-positions to the carboxylic acid, these bulky substituents create significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can increase the acidity of the benzoic acid.[1][2] The bromine atoms are also excellent leaving groups in cross-coupling reactions.
-
Methoxy Group (-OCH₃): This electron-donating group is situated para to the carboxylic acid and can influence the electronic properties of the aromatic ring.
Q2: What are the typical applications of this compound in organic synthesis?
A2: this compound is a valuable building block in organic synthesis, often utilized as a precursor for the synthesis of more complex molecules in medicinal chemistry and materials science. Its functional handles allow for a variety of transformations, including the formation of esters and amides, and participation in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Troubleshooting Guides for Common Reactions
Fischer Esterification
The Fischer esterification is a common acid-catalyzed reaction to convert a carboxylic acid and an alcohol into an ester.
Q: I am experiencing low yields in the Fischer esterification of this compound. What are the potential causes and solutions?
A: Low yields in the Fischer esterification of this substrate can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction (Equilibrium) | Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials. | Use a large excess of the alcohol, which serves as both a reactant and a solvent, to drive the equilibrium forward. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Steric Hindrance | The two bromine atoms ortho to the carboxylic acid create significant steric bulk, which can hinder the approach of the alcohol nucleophile to the carbonyl carbon. | Increase the reaction time and/or temperature to overcome the higher activation energy. Consider using a less sterically hindered alcohol if possible. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate. | Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used. |
| Side Reactions | At high temperatures, side reactions such as decarboxylation or ether formation from the alcohol can occur, although this is less common for benzoic acids compared to other substrates. | Monitor the reaction temperature carefully. If side products are observed, try running the reaction at a lower temperature for a longer duration. |
Experimental Protocol: Synthesis of Methyl 3,5-Dibromo-4-methoxybenzoate
This protocol is adapted from the synthesis of a structurally similar compound, methyl 3,5-dibromo-4-methylbenzoate.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (B129727).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate).
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Caption: Troubleshooting workflow for Fischer esterification.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound has two reactive bromide sites.
Q: I am observing low yields and/or the formation of multiple products in the Suzuki coupling of this compound. How can I improve the outcome?
A: The presence of two bromine atoms introduces challenges in controlling the selectivity of the Suzuki coupling. Here's a guide to troubleshoot common issues:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity/Decomposition | The palladium catalyst may be inactive or decompose under the reaction conditions, often indicated by the formation of palladium black. | Use a robust catalyst system. For aryl bromides, combinations like Pd(OAc)₂ with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or a pre-formed palladacycle catalyst are often effective. Ensure all reagents and solvents are properly degassed to remove oxygen.[5] |
| Poor Regioselectivity | With two bromine atoms, mono- and di-substituted products are possible. The relative reactivity of the two C-Br bonds can be similar, leading to a mixture of products. | Carefully control the stoichiometry of the boronic acid. Using a slight excess (1.1-1.2 eq) may favor mono-coupling, while using more than 2 equivalents will favor di-substitution. The choice of catalyst and ligand can also influence regioselectivity.[6] |
| Protodeboronation | The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and a strong base. | Use anhydrous solvents and consider a milder base such as K₃PO₄ or Cs₂CO₃. Running the reaction under anhydrous conditions can be beneficial. |
| Homocoupling | The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Optimized Catalyst Systems for Suzuki Coupling of Aryl Bromides (General Guidance)
| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/Water | 80-110 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 °C |
| Pd(PPh₃)₄ | (self-ligated) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux |
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// Edges start -> check_catalyst [label=" Is Pd black forming?"]; start -> check_selectivity [label=" Are multiple products observed?"]; start -> check_boronic_acid [label=" Is starting material consumed?"]; start -> check_homocoupling [label=" Is biaryl byproduct present?"];
check_catalyst -> solution_catalyst [label="Solution"]; check_selectivity -> solution_selectivity [label="Solution"]; check_boronic_acid -> solution_boronic_acid [label="Solution"]; check_homocoupling -> solution_homocoupling [label="Solution"]; }
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Amide Bond Formation
Amide bonds can be formed by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with an amine.
Q: I am struggling with the synthesis of amides from this compound, particularly with hindered amines.
A: The steric hindrance from the two ortho-bromo substituents can make amide bond formation challenging, especially with bulky amines.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The steric bulk around the carboxylic acid can hinder the formation of the activated intermediate (e.g., acyl chloride or active ester). | For conversion to the acid chloride, use a small, reactive activating agent like oxalyl chloride with a catalytic amount of DMF, or thionyl chloride (SOCl₂). For coupling reactions, use highly efficient coupling agents like HATU or HBTU. |
| Slow Nucleophilic Attack | The steric hindrance on both the activated carboxylic acid and potentially the amine can significantly slow down the rate of the amide bond-forming step.[7][8] | Increase the reaction temperature and/or reaction time. For extremely hindered cases, alternative methods like the use of Grignard reagents with isocyanates might be considered for analogous transformations.[9] |
| Side Reactions with Coupling Agents | Some coupling reagents can react with the amine to form undesired byproducts, reducing the effective concentration of the amine. | The order of addition is crucial. It is generally best to activate the carboxylic acid first before adding the amine to the reaction mixture. |
Experimental Protocol: Amide Synthesis via Acid Chloride
-
Acid Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an inert solvent like dichloromethane (B109758) (DCM) or toluene. Add thionyl chloride (SOCl₂) (e.g., 2-3 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent like DCM. In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA, 2-3 eq) in DCM.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup and Purification: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by column chromatography or recrystallization.
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// Edges start -> activation; activation -> acid_chloride [label="Option A"]; activation -> coupling_agent [label="Option B"]; acid_chloride -> reaction_with_amine; coupling_agent -> reaction_with_amine; reaction_with_amine -> product; }
Caption: General workflow for amide bond formation.
Data Presentation
Solubility of Substituted Benzoic Acids in Common Organic Solvents at 298.15 K (Qualitative Trends)
| Solvent | Polarity | General Solubility of Benzoic Acids | Notes for this compound |
| Water | High | Low | Expected to have very low solubility due to the two bromine atoms increasing hydrophobicity. |
| Methanol/Ethanol | High | Good | Good solubility is expected due to hydrogen bonding with the carboxylic acid group. |
| Acetone | Medium | Good | Expected to be a good solvent. |
| Ethyl Acetate | Medium | Good | Likely a good solvent for both reaction and chromatography. |
| Dichloromethane | Medium | Moderate | Should be soluble, a common solvent for reactions. |
| Tetrahydrofuran (THF) | Medium | Good | Expected to be a good solvent, especially for organometallic reactions. |
| Toluene | Low | Moderate | Solubility may be limited but can be a good solvent for some reactions at higher temperatures. |
| Hexane | Low | Poor | Likely to be insoluble; useful as an anti-solvent for recrystallization. |
This table is a qualitative guide. It is always recommended to perform a small-scale solubility test before running a reaction or purification.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
How to avoid over-bromination in 3-methoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the bromination of 3-methoxybenzoic acid, with a primary focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is over-bromination a common issue in the synthesis of brominated 3-methoxybenzoic acid?
A1: Over-bromination is a frequent side reaction due to the electronic properties of the starting material. The methoxy (B1213986) group (-OCH₃) is a strong activating group, meaning it donates electron density to the aromatic ring, making it more reactive towards electrophiles like bromine. This increased reactivity not only facilitates the initial bromination but also makes the mono-brominated product susceptible to a second electrophilic attack, leading to the formation of di-brominated byproducts.[1][2]
Q2: What are the primary strategies to minimize the formation of di-brominated products?
A2: To control the reaction and favor mono-bromination, several strategies can be employed:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 3-methoxybenzoic acid to the brominating agent. A slight excess of the brominating agent (around 1.05 equivalents) can be used to ensure the complete consumption of the starting material, but a larger excess should be avoided.[1]
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in small portions over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, which reduces the likelihood of a second bromination event.[1]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) decreases the overall reaction rate and enhances the selectivity for the mono-brominated product.[1]
-
Milder Brominating Agent: Utilize a less reactive brominating agent. N-Bromosuccinimide (NBS) is a common alternative to the more reactive elemental bromine (Br₂) and often provides better control over the reaction.[2][3]
Q3: How do the substituents on 3-methoxybenzoic acid direct the position of bromination?
A3: The regiochemical outcome of the bromination of 3-methoxybenzoic acid is determined by the directing effects of the two substituents:
-
Methoxy group (-OCH₃): This is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).
-
Carboxylic acid group (-COOH): This is a meta-director, directing incoming electrophiles to the positions meta to itself (positions 5).
The powerful activating and directing effect of the methoxy group generally dominates, leading to a mixture of isomers with bromine at the 2, 4, and 6 positions. The precise ratio of these isomers can be influenced by reaction conditions.
Q4: Is a Lewis acid catalyst necessary for the bromination of 3-methoxybenzoic acid?
A4: For activated aromatic rings like 3-methoxybenzoic acid, a Lewis acid catalyst (e.g., FeBr₃) is often not required and may even be detrimental.[1] The methoxy group provides sufficient activation for the reaction to proceed. In some cases, the presence of a strong Lewis acid can decrease the regioselectivity of the reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of di-brominated product | Excess of brominating agent. | Use a strict 1:1 molar ratio of substrate to brominating agent.[1] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature, for example, in an ice bath (0 °C).[1] | |
| Brominating agent is too reactive. | Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[2][3] | |
| Rapid addition of brominating agent. | Add the brominating agent slowly and dropwise to the reaction mixture.[1] | |
| Low yield of desired mono-brominated product | Incomplete reaction. | Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial cooling period. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product loss during workup. | Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during the workup to ensure the carboxylic acid is in the desired form for extraction. | |
| Formation of multiple mono-bromo isomers | Competing directing effects of substituents. | Modifying the reaction conditions (solvent, temperature) can sometimes influence the isomeric ratio. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer. |
| Harsh reaction conditions. | Employ milder reaction conditions, such as using NBS in a suitable solvent without a strong acid catalyst.[1] |
Data Presentation
Table 1: Influence of Reaction Conditions on Bromination Selectivity of Methoxy-Substituted Aromatics (Illustrative)
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Mono-bromo Product Yield (%) | Di-bromo Product Yield (%) | Reference |
| Anisole | Br₂ (1.1) | Acetic Acid | 25 | ~85 | ~15 | General knowledge |
| Anisole | Br₂ (1.1) | Acetic Acid | 0 | >95 | <5 | General knowledge |
| Anisole | NBS (1.1) | Acetonitrile | 25 | >98 | Trace | [4] |
| 4-Methoxyacetophenone | NBS (1.2) | ACN/H₂O | 25 | 85 | Not Reported | [5] |
| 2,6-Dimethoxybenzoic Acid | NBS (1.0) | aq. KOH | Room Temp | 93 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 3-Methoxybenzoic Acid using Bromine in Acetic Acid
This protocol is adapted from general procedures for the bromination of activated aromatic rings.[1]
Materials:
-
3-Methoxybenzoic acid
-
Glacial acetic acid
-
Molecular bromine (Br₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange color of the excess bromine disappears.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired mono-brominated isomer(s).
Visualizations
References
Technical Support Center: Recrystallization of 3,5-Dibromo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 3,5-Dibromo-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Selection: this compound is a polar molecule. Solvents like ethanol (B145695), methanol, or a mixture of ethanol and water are often suitable for recrystallizing aromatic carboxylic acids. Non-polar solvents such as hexanes or toluene (B28343) are less likely to be effective.
-
Solvent Volume: Ensure you are using a sufficient amount of solvent. Start with a small amount and gradually add more hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.[1][2]
-
Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these may be insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.[3]
Question: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the solution is supersaturated or cools too quickly.[4]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate further.[1]
-
Increase Solvent Volume: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth to begin.[2]
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the cooled solution can initiate crystallization.
Question: Crystal formation is very slow or does not occur at all. What are the possible causes and solutions?
Answer:
This is a frustrating but common issue, often caused by using too much solvent or the solution being supersaturated.
-
Excess Solvent: If you have used too much solvent, the solution may not be saturated enough for crystals to form upon cooling. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Induce Crystallization: As mentioned previously, scratching the inside of the flask or adding a seed crystal can help initiate crystal growth in a supersaturated solution.[2]
-
Patience: Sometimes, crystallization simply takes time. Allow the solution to stand undisturbed for a longer period.
Question: The purity of my recrystallized product is low. What went wrong?
Answer:
Low purity after recrystallization can result from several factors:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[1] Ensure a slow cooling process.
-
Inadequate Washing: The crystals must be washed with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surface. Using warm solvent will dissolve some of your product.
-
Co-crystallization of Impurities: If the impurities have a similar structure and solubility to this compound, they may crystallize along with your product. In this case, a second recrystallization or a different purification technique (like chromatography) may be necessary.
Question: My final yield is very low. How can I improve it?
Answer:
A low percent recovery is a common challenge in recrystallization. Here are some potential reasons and remedies:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[2] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a portion of your product. To prevent this, use a stemless funnel and preheat it with hot solvent before filtering.[3]
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has cooled to room temperature.
-
Loss During Transfers: Be meticulous when transferring the product between flasks and during the filtration process to minimize physical loss.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, polar protic solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water are commonly used for similar aromatic carboxylic acids.[5] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount (e.g., 10-20 mg) of your crude this compound into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. A good recrystallization solvent will show poor solubility at room temperature but complete dissolution upon heating.
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent that will completely dissolve your crude product.[2] This creates a saturated solution, which is necessary for good crystal formation upon cooling. Start with a small volume of solvent and add more in small portions until the solid is fully dissolved at the solvent's boiling point.
Q4: How can I remove colored impurities?
A4: If your solution has a noticeable color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: How do I calculate the percent recovery?
A5: The percent recovery is a measure of the efficiency of your recrystallization process. It is calculated using the following formula:[6][7][8][9]
Percent Recovery (%) = (mass of pure, dry product / mass of crude product) x 100
Quantitative Data Summary
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Water | ~0.1 | ~2.5 | 100 |
| Ethanol | ~5.0 | ~40.0 | 78 |
| Methanol | ~6.0 | ~45.0 | 65 |
| Ethyl Acetate | ~10.0 | ~50.0 | 77 |
| Hexane | <0.1 | <0.5 | 69 |
Experimental Protocol: Recrystallization of this compound
Safety Precautions: this compound is a skin, eye, and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a few minutes. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
-
Analysis: Determine the mass of the dry, purified product and calculate the percent recovery. The purity can be assessed by measuring the melting point.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. brainly.com [brainly.com]
- 7. sciencing.com [sciencing.com]
- 8. sciencestruck.com [sciencestruck.com]
- 9. ck12.org [ck12.org]
Technical Support Center: Column Chromatography Purification of 3,5-Dibromo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dibromo-4-methoxybenzoic acid using column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica (B1680970) gel column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
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Silica gel (230-400 mesh)
-
Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane (DCM), Methanol, Acetic Acid (glacial)
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Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
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UV lamp (254 nm)
-
Collection tubes or flasks
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Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or a 1:1 mixture of Hexane/Ethyl Acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
-
Suggested TLC Solvent Systems to Test:
| Solvent System | Ratio (v/v) | Modifier |
| Hexane : Ethyl Acetate | 9:1 to 1:1 | 0.5 - 1% Acetic Acid |
| Dichloromethane : Methanol | 99:1 to 95:5 | 0.5 - 1% Acetic Acid |
3. Column Preparation (Slurry Method):
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance.
-
Drain the solvent until it is level with the top of the sand.
4. Sample Loading:
-
Dry Loading (Recommended for better resolution):
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample).
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the target compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, Mass Spectrometry, or HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing / Streaking on TLC and Column | The carboxylic acid group is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid. |
| Poor Separation of Compound from Impurities | The chosen solvent system has insufficient selectivity. | - Try a different solvent system. For aromatic compounds, adding a solvent like toluene (B28343) to the mobile phase can sometimes improve separation by altering pi-pi interactions. - Use a shallower solvent gradient during elution. |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Compound Does Not Elute (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Cracked or Channeled Column Bed | - Improper packing of the silica gel. - The column ran dry. | - Ensure the silica gel is packed uniformly as a slurry. - Always maintain the solvent level above the top of the silica gel bed. |
| Low Recovery of the Compound | - The compound may be irreversibly adsorbed onto the silica gel. - The compound may have degraded on the acidic silica. | - If the compound is suspected to be acid-sensitive, consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina (B75360). - Ensure all pure fractions are combined before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound showing a broad peak in my NMR spectrum?
A1: This could be due to residual acidic solvent (like acetic acid from the eluent) or strong hydrogen bonding between the carboxylic acid moieties at high concentrations. To sharpen the carboxylic acid proton peak, you can add a drop of D2O to your NMR tube, which will exchange the acidic proton. If other peaks are broad, it may indicate remaining impurities, and a second purification step might be necessary.
Q2: Can I use a different stationary phase instead of silica gel?
A2: Yes, for acidic compounds, neutral or basic alumina can be an alternative to minimize strong interactions with the stationary phase.[1] Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., a mixture of water, acetonitrile, and an acid modifier), is also a viable option, particularly for closely related impurities.
Q3: What are the common impurities I should expect?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include the starting material (4-methoxybenzoic acid), mono-brominated species (3-bromo-4-methoxybenzoic acid), or other isomeric byproducts. The specific impurity profile will depend on the synthetic route used.
Q4: How much crude material can I load onto my column?
A4: The loading capacity depends on the difficulty of the separation and the column dimensions. A general rule of thumb is to use a silica gel to crude material weight ratio of 50:1 to 100:1 for difficult separations. For easier separations, this ratio can be lower.
Q5: My compound is not very soluble in the starting eluent. How should I load it onto the column?
A5: In this case, dry loading is the preferred method. Dissolve your compound in a minimal amount of a more polar solvent in which it is soluble, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Visualizations
Caption: Workflow for the column chromatography purification of this compound.
References
Technical Support Center: Monitoring 3,5-Dibromo-4-methoxybenzoic Acid Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 3,5-Dibromo-4-methoxybenzoic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for running a TLC of this compound?
A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[1] A common initial ratio to try is 7:3 or 1:1 hexanes:ethyl acetate. Due to the carboxylic acid group, this compound is a relatively polar molecule. If the compound does not move significantly from the baseline, the polarity of the solvent system should be increased by adding more ethyl acetate. To improve spot shape and reduce streaking, adding a small amount of acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase is highly recommended.[2]
Q2: How can I visualize the spots of this compound and its reaction products on a TLC plate?
This compound and many of its derivatives contain an aromatic ring, which allows for visualization under UV light (254 nm) if the TLC plate has a fluorescent indicator. The compound will appear as a dark spot against a green fluorescent background.[3] For chemical visualization, a potassium permanganate (B83412) (KMnO₄) stain can be effective. This stain reacts with oxidizable functional groups, and compounds will typically appear as yellow or brown spots on a purple background.[4][5] An acidic compound-specific stain like bromocresol green can also be used, which will show acidic compounds as yellow spots on a blue or green background.
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking of acidic compounds like this compound on silica (B1680970) gel plates is a common issue. Here are several potential causes and their solutions:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking. Try diluting your sample solution and spotting a smaller amount on the origin.[2]
-
Strong Interaction with Stationary Phase: The acidic carboxylic acid group can interact strongly with the silica gel, leading to streaking. Adding a small amount of a competitive acid, like acetic or formic acid (0.5-2%), to your eluent can mitigate this by protonating the silica surface and the analyte, reducing strong interactions.[2]
-
Inappropriate Spotting Solvent: If the sample is spotted in a highly polar solvent, it can cause the initial spot to be too large, leading to a streak. Use a less polar and volatile solvent for sample preparation if possible.[4]
-
Compound Degradation: Although less common, some compounds can degrade on the acidic silica gel. If you suspect this, you could consider using a different stationary phase, such as alumina (B75360) plates.[4]
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
When the Rf values are very close, optimizing the separation is crucial. Here are some strategies:
-
Adjust Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. A less polar mobile phase will generally result in lower Rf values and may increase the separation between spots.
-
Try a Different Solvent System: Sometimes changing the solvents completely can alter the selectivity of the separation. For example, you could try a system with dichloromethane (B109758) and methanol (B129727).
-
Multiple Developments: Developing the TLC plate multiple times in the same solvent system can improve the resolution of closely running spots. After the first development, the plate is removed, dried, and then placed back in the chamber for a second development.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Spots Visible | Sample concentration is too low. | Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, bromocresol green). | |
| Solvent level in the developing chamber is above the origin line. | Ensure the solvent level is below the line where the sample is spotted. | |
| Spots are Tailing | Sample is too concentrated. | Dilute the sample before spotting. |
| Strong interaction between the acidic compound and the silica gel. | Add a small amount of acetic or formic acid (0.5-2%) to the mobile phase. | |
| Irregularly Shaped Spots (not round) | The TLC plate surface was disturbed during spotting. | Be careful not to scratch the silica gel layer with the capillary spotter. |
| The solvent front ran unevenly. | Ensure the bottom of the TLC plate is level in the developing chamber and that the chamber is not disturbed during development. | |
| Rf Value is Too High (Spot near solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Rf Value is Too Low (Spot near origin) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
Data Presentation
The progress of a reaction, such as the esterification of this compound to its methyl ester, can be effectively monitored by observing the disappearance of the starting material and the appearance of the product on the TLC plate. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value.
Table 1: Illustrative Rf Values for the Esterification of this compound
| Compound | Structure | Mobile Phase (Hexanes:Ethyl Acetate + 1% Acetic Acid) | Illustrative Rf Value |
| This compound (Starting Material) | This compound | 7:3 | ~ 0.3 |
| Methyl 3,5-dibromo-4-methoxybenzoate (Product) | Methyl 3,5-dibromo-4-methoxybenzoate | 7:3 | ~ 0.6 |
Note: These Rf values are for illustrative purposes and may vary depending on the exact experimental conditions.
Experimental Protocols
Protocol: Monitoring the Esterification of this compound by TLC
This protocol describes the general procedure for monitoring the progress of the esterification of this compound with methanol to form methyl 3,5-dibromo-4-methoxybenzoate.
1. Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
UV lamp (254 nm)
-
Forceps
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 1% acetic acid
-
Visualization Stain: Potassium permanganate solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)
-
Reaction mixture at different time points (t=0, t=1h, t=2h, etc.)
-
Reference solutions of this compound and the expected product (if available) in a volatile solvent (e.g., ethyl acetate).
2. Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for each sample you will spot (e.g., "SM" for starting material, "Rxn" for the reaction mixture, and "P" for product).
-
Spot the TLC Plate:
-
Using a capillary spotter, apply a small spot of the starting material reference solution to its designated lane on the origin line.
-
Using a different capillary spotter, apply a small spot of the reaction mixture to its lane.
-
If available, spot the product reference in its lane.
-
Keep the spots small and concentrated by applying the solution in short, repeated touches, allowing the solvent to evaporate between applications.
-
-
Develop the TLC Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Visualize and Analyze:
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
For chemical staining, dip the plate into the potassium permanganate solution using forceps, then gently heat with a heat gun until spots appear.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the reaction mixture lane to the starting material and product lanes to determine the progress of the reaction. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Visualizations
Caption: Workflow for a typical TLC experiment.
Caption: A logical diagram for troubleshooting common TLC problems.
References
Technical Support Center: Synthesis of 3,5-Dibromo-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for the synthesis of this compound?
A1: The most common starting material is 4-methoxybenzoic acid (also known as p-anisic acid). The key reagents are a bromine source, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), and a suitable solvent, typically glacial acetic acid or dimethylformamide (DMF).
Q2: What are the primary side products in this synthesis, and how can their formation be minimized?
A2: The primary side products are mono-brominated isomers (3-bromo-4-methoxybenzoic acid) and potentially over-brominated products. To minimize their formation, it is crucial to control the stoichiometry of the brominating agent. Using a milder brominating agent like NBS can also offer greater selectivity compared to elemental bromine.[1] Running the reaction at a controlled, lower temperature can also help reduce the formation of unwanted byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (4-methoxybenzoic acid) and the formation of the desired product. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q4: What are the recommended methods for purifying the final product?
A4: The most common and effective method for purifying this compound is recrystallization. Suitable solvent systems for recrystallization include aqueous ethanol (B145695) or a mixture of a good solvent (like ethyl acetate (B1210297) or acetone) and a poor solvent (like hexane). If isomeric impurities are difficult to remove by recrystallization, column chromatography on silica (B1680970) gel may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase the reaction time or gradually increase the temperature while monitoring with TLC.- Ensure the brominating agent is of high purity and activity. |
| Product loss during workup or purification. | - Optimize the extraction and recrystallization steps to minimize loss.- Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the carboxylic acid. | |
| Presence of Mono-brominated Impurities | Insufficient amount of brominating agent. | - Carefully control the stoichiometry and consider a slight excess of the brominating agent (e.g., 2.1 equivalents for dibromination). |
| Short reaction time. | - Increase the reaction time and monitor for the disappearance of the mono-brominated intermediate by TLC. | |
| Formation of Over-brominated Products | The aromatic ring is highly activated, leading to further bromination. | - Use a milder brominating agent like NBS.[1]- Carefully control the stoichiometry, adding the brominating agent portion-wise to avoid localized high concentrations.- Conduct the reaction at a lower temperature. |
| Reaction Does Not Start | Poor quality of reagents. | - Use fresh, high-purity brominating agent and anhydrous solvent. |
| Insufficient activation. | - While the methoxy (B1213986) group is activating, if the reaction is sluggish, a catalytic amount of a Lewis acid could be considered, though this may increase side reactions. | |
| Difficulty in Product Purification | Impurities have similar solubility to the product. | - If recrystallization is ineffective, consider column chromatography for separation.- For recrystallization, experiment with different solvent systems to find one that provides better separation. |
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Bromination
| Brominating System | Substrate | Product | Yield (%) | Conditions | Reference |
| H₂O₂-HBr | Activated Aromatics | Brominated Aromatics | High | 'On water', ambient temperature | [2] |
| N-Bromosuccinimide (NBS) | Activated Aromatics | Brominated Aromatics | Moderate to High | 'On water', ambient temperature | [2] |
| Bu₄NBr₃ | 4-methoxybenzoic acid | This compound | 98 | 100 °C, 6 h | [3] |
| Br₂ in Acetic Acid | p-Anisic acid | 3-bromo-4-methoxybenzoic acid | Not specified | Room temperature | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the bromination of activated aromatic compounds.
Materials:
-
4-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl Acetate for elution (if necessary)
Procedure:
-
Dissolve 4-methoxybenzoic acid (1 equivalent) in DMF or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). If necessary, further purify by column chromatography.
Protocol 2: Synthesis of this compound using Elemental Bromine (Br₂)
This protocol is based on the bromination of p-anisic acid as described in the literature.[1]
Materials:
-
4-methoxybenzoic acid (p-anisic acid)
-
Glacial acetic acid
-
10% (w/v) Bromine in acetic acid solution
-
10% Sodium thiosulfate solution
-
Water
Procedure:
-
Place 4-methoxybenzoic acid (1.42 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Dissolve the acid in 10 mL of glacial acetic acid.
-
Add 9.5 mL of 10% (w/v) bromine in acetic acid dropwise over 2 minutes. The solution will initially be reddish-brown.
-
Stir the solution for 25 minutes. The color should lighten.
-
If the solution remains colored, add 1 mL of 10% sodium thiosulfate solution to quench the excess bromine, at which point the solution should become clear.
-
The product may precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Challenges in the scale-up synthesis of 3,5-Dibromo-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
The most common and direct route for the synthesis of this compound is the electrophilic bromination of 4-methoxybenzoic acid. This reaction typically employs elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Q2: What are the critical parameters to control during the scale-up of the bromination reaction?
During scale-up, the following parameters are critical to control:
-
Temperature: The bromination of activated aromatic rings is often exothermic.[1] Effective temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.
-
Rate of Bromine Addition: Slow and controlled addition of the brominating agent helps to maintain a consistent reaction temperature and prevent localized high concentrations, which can lead to over-bromination.
-
Stoichiometry: Precise control of the molar ratio of reactants is essential to ensure complete dibromination while minimizing the formation of mono-brominated and tri-brominated impurities.
-
Mixing: Efficient agitation is necessary to ensure homogeneity and facilitate heat transfer, especially in large reaction vessels.
Q3: What are the expected side products and impurities in this synthesis?
The primary impurities encountered are typically:
-
3-Bromo-4-methoxybenzoic acid: The mono-brominated intermediate. Its presence usually indicates an incomplete reaction.
-
Unreacted 4-methoxybenzoic acid: The starting material.
-
Over-brominated products: While less common for this specific substrate, tri-brominated species could potentially form under harsh conditions.
-
Isomeric dibromo products: Depending on the reaction conditions, small amounts of other dibromo isomers might be formed.
Q4: Which purification methods are most effective for obtaining high-purity this compound on a larger scale?
For large-scale purification, the following methods are commonly employed:
-
Recrystallization: This is a highly effective method for removing most impurities. Suitable solvent systems include aqueous ethanol (B145695) or acetic acid/water mixtures.
-
Filtration and Washing: After precipitation or crystallization, the product should be thoroughly washed with a suitable solvent (e.g., cold water) to remove residual acids and salts.
-
Slurry Washes: A pre-purification step involving washing the crude product as a slurry in a non-polar solvent can help remove less polar impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature cautiously. - Ensure the brominating agent is of high quality and activity. |
| Product loss during workup. | - Optimize the pH for precipitation to ensure maximum recovery. - Carefully select the washing solvents to minimize product solubility. | |
| Presence of Significant Amounts of Mono-brominated Impurity | Insufficient brominating agent. | - Increase the molar equivalents of the brominating agent slightly (e.g., from 2.0 to 2.1-2.2 equivalents). |
| Short reaction time or low temperature. | - Extend the reaction time at the optimal temperature. - Gradually increase the reaction temperature after the initial exothermic phase. | |
| Formation of Colored Impurities (Yellow or Brown Product) | Presence of residual bromine. | - After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) solution. |
| Formation of degradation products. | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. - Consider using a milder brominating agent like NBS. | |
| Poor Filterability of the Product (Fine Powder) | Rapid precipitation or crystallization. | - Control the cooling rate during crystallization to promote the growth of larger crystals. - Consider an anti-solvent crystallization approach with controlled addition rates. |
| Reaction is Difficult to Control on a Larger Scale (Exotherm) | Inefficient heat dissipation. | - Ensure the reactor is equipped with an efficient cooling system. - Use a jacketed reactor with a circulating coolant. - Consider a semi-batch process with controlled addition of the brominating agent. |
| Localized high concentrations of reactants. | - Improve agitation efficiency. - Dilute the brominating agent in the reaction solvent before addition. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Methoxybenzoic Acid Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzoic acid | Bu₄NBr₃ (2.0 equiv) | - | 100 | 6 | 98 | [2] |
| 2-Bromo-4-methoxybenzoic acid | Bu₄NBr₃ (2.0 equiv) | - | 100 | 16 | 98 (for dibromo product) | [2] |
| o-Anisic acid | N-Bromosuccinimide | Water/NaOH | 0-5, then RT | 2.17 | 85.8 (for monobromo product) | [3] |
| 3,5-Dihydroxybenzoic acid | Bromine | Acetic Acid | 115 | 3 | 78 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Elemental Bromine
-
Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with 4-methoxybenzoic acid (1.0 eq) and a suitable solvent such as acetic acid.
-
Cooling: Cool the stirred solution to 10-15°C using a circulating chiller.
-
Bromine Addition: Slowly add elemental bromine (2.1 eq) dropwise via an addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC for the disappearance of the starting material and the mono-bromo intermediate.
-
Reaction Completion: Once the reaction is complete, continue stirring for an additional 1-2 hours at room temperature.
-
Quenching: Quench any excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.
-
Precipitation: Add water to the reaction mixture to precipitate the crude product.
-
Isolation: Isolate the solid product by filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 60-70°C to a constant weight.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
1H NMR Analysis of 3,5-Dibromo-4-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid against relevant analogues. The supporting data and experimental protocols are detailed to assist in the structural elucidation and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science.
Comparative 1H NMR Data Analysis
The structural features of this compound and its analogues, 4-methoxybenzoic acid and 3,5-Dibromo-4-hydroxybenzoic acid, give rise to distinct 1H NMR spectral patterns. The following table summarizes the key quantitative data, highlighting the influence of substituent effects on proton chemical shifts.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | 8.18 | s | 2H | Ar-H (H-2, H-6) |
| 3.97 | s | 3H | -OCH₃ | ||
| 4-Methoxybenzoic acid (p-Anisic acid)[1][2] | CDCl₃ | 8.05 | d, J = 9.2 Hz | 2H | Ar-H (H-2, H-6) |
| 6.95 | d, J = 9.2 Hz | 2H | Ar-H (H-3, H-5) | ||
| 3.86 | s | 3H | -OCH₃ | ||
| 3,5-Dibromo-4-hydroxybenzoic acid[3] | DMSO-d₆ | 10.4 (br s) | s | 1H | -OH |
| 8.05 | s | 2H | Ar-H (H-2, H-6) | ||
| ~13.5 (br s) | s | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and its position can vary depending on the solvent and concentration. In many of the provided literature sources, this peak was either not reported or described as a broad singlet at a very downfield shift.
The comparison clearly illustrates the impact of the bromine and methoxy (B1213986) substituents on the aromatic proton signals. In this compound, the two aromatic protons are chemically equivalent due to the symmetrical substitution pattern, resulting in a single sharp singlet. This contrasts with 4-methoxybenzoic acid, where the protons on the aromatic ring are not equivalent and give rise to two distinct doublets. The electron-withdrawing nature of the bromine atoms in this compound deshields the aromatic protons, causing them to resonate at a downfield chemical shift compared to 4-methoxybenzoic acid.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR data.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.
Data Acquisition:
-
Instrumentation: The 1H NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Standard acquisition parameters for 1H NMR include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow for the 1H NMR analysis of a substituted benzoic acid.
Caption: A flowchart outlining the key stages of 1H NMR analysis.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound and its comparison with related compounds. The detailed experimental protocol and logical workflow aim to support researchers in their analytical endeavors.
References
Mass Spectrometry of 3,5-Dibromo-4-methoxybenzoic Acid: A Comparative Fragmentation Guide
For Immediate Release
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3,5-Dibromo-4-methoxybenzoic acid, a compound of interest in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation. This guide offers a predictive comparison with the known fragmentation of benzoic acid and 4-methoxybenzoic acid (p-anisic acid), supported by established fragmentation principles.
Predicted Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of two bromine atoms is expected to produce a distinct isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks corresponding to the presence of 79Br and 81Br isotopes.
A comparison of the predicted major fragment ions for this compound with the known fragmentation patterns of benzoic acid and p-anisic acid is presented in the table below.
| Predicted m/z for this compound | Proposed Fragment Ion Structure/Formula | Corresponding Fragment in Benzoic Acid (m/z) | Corresponding Fragment in p-Anisic Acid (m/z) | Fragmentation Pathway |
| 308/310/312 | [C8H6Br2O3]+• (Molecular Ion) | 122 | 152 | Ionization of the parent molecule. The isotopic pattern is due to the two bromine atoms. |
| 293/295/297 | [C7H3Br2O3]+ | 105 | 135 | Loss of a methyl radical (•CH3) from the methoxy (B1213986) group. |
| 265/267/269 | [C6H3Br2O2]+ | 77 | 107 | Loss of a carboxyl radical (•COOH) from the fragment at m/z 293/295/297. |
| 229/231 | [C7H6BrO3]+ | - | - | Loss of a bromine radical (•Br) from the molecular ion. |
| 184 | [C7H5O2]+ | 105 | 135 | Loss of two bromine radicals from the fragment at m/z 293/295/297. |
| 151 | [C7H4O3]+• | - | - | Loss of two bromine atoms and a methyl radical from the molecular ion. |
| 123 | [C6H4O2]+• | - | - | Loss of two bromine atoms and a carboxyl radical from the molecular ion. |
| 105 | [C6H5CO]+ | 105 | - | Benzoyl cation, a common fragment for benzoic acids. |
| 77 | [C6H5]+ | 77 | 77 | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |
Experimental Protocol
A standard protocol for acquiring the electron ionization mass spectrum of this compound is as follows:
1. Sample Preparation:
-
Dissolve a small amount of purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
2. Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: Direct insertion probe for solid samples or a Gas Chromatography (GC) interface. For a pure standard, a direct insertion probe is suitable.
-
Ion Source Temperature: 150-250 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
3. Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the injection port or place a small amount of the solid on the direct insertion probe.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-400 amu.
4. Data Analysis:
-
Identify the molecular ion peak, considering the characteristic M/M+2/M+4 isotopic pattern for a dibrominated compound.
-
Analyze the major fragment ions and propose fragmentation pathways based on the neutral losses observed.
-
Compare the obtained spectrum with a library of known spectra if available.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
The logical workflow for a typical mass spectrometry experiment is outlined below.
A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of compounds in complex mixtures. The development of a robust and reliable HPLC method is critical for ensuring the quality and purity of pharmaceutical ingredients and intermediates, such as 3,5-Dibromo-4-methoxybenzoic acid. This guide provides a comparative analysis of potential HPLC methods for this compound, supported by experimental protocols and a logical workflow for method development.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is paramount for achieving optimal separation and analysis of this compound. Reversed-phase HPLC is the most common and versatile technique for compounds of this nature. Below is a comparison of three potential methods, outlining key chromatographic parameters.
| Parameter | Method 1: Standard C18 | Method 2: High-Resolution C18 | Method 3: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 3 µm, 4.6 x 100 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (B129727) | Acetonitrile |
| Gradient | Isocratic: 60% B | Gradient: 50-90% B in 10 min | Isocratic: 55% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Detection Wavelength | 230 nm | 254 nm | 230 nm |
| Injection Volume | 10 µL | 5 µL | 10 µL |
| Expected Performance | Good initial separation, suitable for routine analysis. | Higher peak efficiency and resolution, ideal for impurity profiling. | Offers different selectivity for closely related compounds due to pi-pi interactions.[1] |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point for method development and optimization in your laboratory.
Method 1: Standard C18 Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare working standards at desired concentrations by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the HPLC system with the parameters outlined in the comparison table for Method 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Method 2: High-Resolution C18 Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly. This mobile phase is compatible with mass spectrometry.[2]
-
Mobile Phase B: Use HPLC grade methanol.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Follow the procedures described in Method 1.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the gradient conditions specified in the comparison table for Method 2.
-
Ensure the pump is capable of accurate gradient delivery.
-
Equilibrate the column with the initial mobile phase composition (50% B) before the first injection.
-
Method 3: Alternative Selectivity (PFP) Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC grade water and mix.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 45% Mobile Phase A and 55% Mobile Phase B. Degas the solution.
-
-
Standard and Sample Preparation:
-
Follow the procedures described in Method 1.
-
-
Chromatographic Conditions:
-
Install the PFP column and set the HPLC parameters as per the comparison table for Method 3.
-
Equilibrate the column thoroughly with the mobile phase.
-
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates a typical workflow, starting from initial feasibility to method validation.
Caption: A flowchart illustrating the key stages in the development of a robust HPLC method.
This guide provides a foundational understanding and practical starting points for the HPLC analysis of this compound. Researchers are encouraged to adapt and optimize these methods to meet the specific requirements of their samples and analytical objectives. The systematic approach to method development, as outlined, will ensure the final analytical procedure is reliable, accurate, and fit for its intended purpose.
References
A Comparative Spectroscopic Analysis of 3,5-Dibromo-4-methoxybenzoic Acid and Its Analogs
A detailed guide for researchers and drug development professionals on the spectral characteristics of 3,5-Dibromo-4-methoxybenzoic acid and structurally related compounds, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and its key analogs: 4-methoxybenzoic acid, 3-bromo-4-methoxybenzoic acid, 3,5-dichlorobenzoic acid, and 4-hydroxy-3,5-dibromobenzoic acid. The information presented is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Structural Relationships of Analyzed Compounds
The following diagram illustrates the structural similarities and differences between this compound and its selected analogs. This visualization highlights the systematic changes in substitution on the benzoic acid core, which directly influence their respective spectroscopic properties.
Caption: Structural relationships of the analyzed benzoic acid analogs.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its analogs. These values are compiled from various spectral databases and literature sources.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | 8.21 (s, 2H) | 3.95 (s, 3H) | ~13 |
| 4-methoxybenzoic acid | 7.93 (d, 2H), 7.03 (d, 2H)[1] | 3.84 (s, 3H)[1] | 12.7 (br s, 1H)[1] |
| 3-bromo-4-methoxybenzoic acid | 8.05 (d, 1H), 7.90 (dd, 1H), 7.01 (d, 1H) | 3.85 (s, 3H) | Not explicitly reported |
| 3,5-dichlorobenzoic acid | 7.90 (t, 1H), 7.85 (d, 2H) | - | ~13 |
| 4-hydroxy-3,5-dibromobenzoic acid | 8.10 (s, 2H) | - | ~12.5 (br s, 1H), ~10.5 (br s, 1H, -OH) |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Carboxylic Acid Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
| This compound | ~165 | ~158, ~139, ~131, ~115 | ~61 |
| 4-methoxybenzoic acid | 169.8 | 165.0, 132.8, 124.0, 114.6 | 55.9 |
| 3-bromo-4-methoxybenzoic acid | 168.4 | 161.0, 135.7, 132.0, 125.4, 112.5, 112.1 | 57.0 |
| 3,5-dichlorobenzoic acid | ~165 | ~135, ~134, ~131, ~129 | - |
| 4-hydroxy-3,5-dibromobenzoic acid | ~167 | ~152, ~138, ~130, ~110 | - |
Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) (Carboxylic Acid) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br/C-Cl Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1700 | ~1250 | ~600-700 |
| 4-methoxybenzoic acid | 2500-3300 (broad) | ~1680 | ~1260 | - |
| 3-bromo-4-methoxybenzoic acid | 2500-3300 (broad) | ~1690 | ~1255 | ~650-750 |
| 3,5-dichlorobenzoic acid | 2500-3300 (broad) | 1706 | 1289 | ~700-800 |
| 4-hydroxy-3,5-dibromobenzoic acid | 2500-3300 (broad, COOH), 3400-3600 (broad, OH) | ~1695 | ~1240 | ~600-700 |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₆Br₂O₃ | 309.94 | 310 (M+), 295, 267, 188, 159 |
| 4-methoxybenzoic acid | C₈H₈O₃ | 152.15 | 152 (M+), 135, 107, 92, 77[2] |
| 3-bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 230/232 (M+), 213/215, 185, 157 |
| 3,5-dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 190/192/194 (M+), 173/175, 145, 111 |
| 4-hydroxy-3,5-dibromobenzoic acid | C₇H₄Br₂O₃ | 295.91 | 294/296/298 (M+), 277/279, 251, 172 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented in this guide.
General Experimental Workflow
The diagram below outlines a typical workflow for the spectroscopic analysis of a solid organic compound.
Caption: A generalized workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference standard (δ 0.00 ppm).
-
¹H NMR Data Acquisition : Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition : Carbon-13 NMR spectra are acquired on the same instrument with a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.
-
Data Processing : The raw free induction decay (FID) is processed by Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[3][4]
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. Data is typically collected in the range of 4000 to 400 cm⁻¹.
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.
-
Data Acquisition : The most common ionization technique for these types of molecules is Electrospray Ionization (ESI), which is a soft ionization method that typically results in the observation of the molecular ion.[5] The sample solution is introduced into the mass spectrometer, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : The mass spectrum is a plot of relative ion intensity versus m/z. The molecular weight of the compound is determined from the molecular ion peak. The fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various benzoic acid derivatives, with a special focus on the structural features of 3,5-Dibromo-4-methoxybenzoic acid. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document aims to provide a valuable comparison by examining the well-documented activities of structurally related benzoic acids. By analyzing the influence of different substituents on the benzoic acid scaffold, we can infer the potential bioactivity of this compound and guide future research directions.
Introduction to Benzoic Acid and Its Derivatives
Benzoic acid and its derivatives are a class of compounds widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These compounds are prevalent in nature and are utilized in various applications, from food preservation to pharmaceuticals. The biological efficacy of benzoic acid derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring. This guide will delve into the structure-activity relationships of this versatile class of molecules.
Comparative Biological Activity Data
The following table summarizes the biological activities of several benzoic acid derivatives, showcasing the impact of different functional groups on their efficacy. The data is presented as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for enzyme inhibition, providing a quantitative basis for comparison.
| Compound | Biological Activity | Target Organism/Enzyme | Key Performance Metric | Reference |
| Benzoic Acid | Antibacterial | Escherichia coli O157 | MIC = 1 mg/mL | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Antibacterial | E. coli O157 | MIC = 1 mg/mL | [1] |
| 3,4-Dimethoxybenzoic Acid | Antibacterial | Staphylococcus aureus | Zone of Inhibition = 5 mm (at 100 µg/mL) | [2] |
| 2,3,4-Trihydroxybenzoic Acid | α-Amylase Inhibition | Porcine pancreatic α-amylase | IC50 = 17.30 ± 0.73 mM | [3] |
| 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) | α-Amylase Inhibition | Porcine pancreatic α-amylase | IC50 = 28.13 ± 1.15 mM | [3] |
| Lanceaefolic acid methyl ester | Antifungal | Candida albicans | MIC = 100 µg/mL | [4] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol * | Antibacterial | Bacillus subtilis, Staphylococcus aureus | MIC = 1 µg/mL | [5] |
Note: While not a benzoic acid, this structurally related brominated and methoxylated phenol (B47542) is included to highlight the potential antimicrobial activity of such substituted aromatic compounds.
Structure-Activity Relationship of Benzoic Acid Derivatives
The biological activity of benzoic acid derivatives is intricately linked to their chemical structure. Key structural modifications and their impact are discussed below:
-
Hydroxylation: The position and number of hydroxyl (-OH) groups significantly influence antioxidant and antimicrobial activities. Dihydroxybenzoic acids generally exhibit stronger antioxidant properties than monohydroxybenzoic acids.[6] The position of the hydroxyl group is also critical; for instance, hydroxyl groups at the ortho and para positions to the carboxyl group have been shown to enhance antioxidant activity.[7]
-
Methoxylation: The presence of methoxy (B1213986) (-OCH3) groups can also modulate biological activity. In some cases, methoxylation can enhance antioxidant activity. For example, the antioxidant activity of 4-hydroxy-3,5-dimethoxybenzoic acid is significantly stronger than that of 4-hydroxybenzoic acid.[4] However, in the context of α-amylase inhibition, methylation of hydroxyl groups can lead to a decrease in inhibitory activity.[3]
-
Halogenation: The introduction of halogen atoms, such as bromine, can significantly impact the biological properties of aromatic compounds. Brominated phenols and related compounds isolated from marine sponges have demonstrated potent antibacterial and antifungal activities.[5][8] This suggests that the dibromo substitution in this compound could contribute to significant antimicrobial properties.
Based on these structure-activity relationships, it is plausible to hypothesize that This compound may possess notable biological activities. The presence of two bromine atoms could confer potent antimicrobial properties, while the methoxy group might influence its antioxidant potential and interaction with specific enzymes. However, empirical testing is necessary to confirm these predictions.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
- Streak the microbial culture on an appropriate agar (B569324) plate and incubate for 18-24 hours.
- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Test Compound:
- Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO to prepare a stock solution.
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium.
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate.
- Include a positive control (inoculum without the test compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
In Vitro α-Amylase Inhibition Assay
This assay is used to evaluate the inhibitory effect of a compound on the activity of α-amylase, a key enzyme in carbohydrate digestion.
1. Preparation of Reagents:
- Porcine pancreatic α-amylase solution.
- Starch solution (substrate).
- Dinitrosalicylic acid (DNS) reagent (for colorimetric detection of reducing sugars).
- Test compound solution at various concentrations.
2. Assay Procedure:
- Pre-incubate the α-amylase solution with the test compound solution for a specified time at a controlled temperature.
- Initiate the enzymatic reaction by adding the starch solution.
- Incubate the reaction mixture.
- Stop the reaction by adding the DNS reagent.
- Boil the mixture to allow for color development.
- Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
3. Calculation of Inhibition:
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: General Antioxidant Mechanism of Phenolic Benzoic Acids.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a comparative analysis of related benzoic acid derivatives provides a strong foundation for predicting its potential bioactivities. The presence of bromine and methoxy substituents suggests that this compound could be a promising candidate for antimicrobial and potentially other biological activities. The experimental protocols and structure-activity relationships detailed in this guide are intended to serve as a valuable resource for researchers to empirically evaluate the biological profile of this compound and further explore the therapeutic potential of this fascinating class of molecules. Further investigation into its specific effects on various biological targets is highly encouraged.
References
- 1. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals detailing the structural nuances and physicochemical properties of 3,5-Dibromo-4-methoxybenzoic acid in comparison to structurally related compounds. This report includes a summary of key experimental data and detailed methodologies for further investigation.
This guide provides an objective comparison of this compound with a selection of its structural analogs: 3,5-Dibromo-4-hydroxybenzoic acid, 3-Bromo-4-methoxybenzoic acid, 3,5-Dichloro-4-methoxybenzoic acid, and the parent compound, 4-methoxybenzoic acid. The following sections present a comparative analysis of their structural features, physicochemical properties, and spectroscopic data, supplemented with detailed experimental protocols to aid in further research.
Comparative Analysis of Physicochemical Properties
The substitution pattern on the benzene (B151609) ring significantly influences the physicochemical properties of these benzoic acid derivatives. The introduction of halogen atoms and the nature of the substituent at the para-position (methoxy vs. hydroxyl) lead to variations in molecular weight, lipophilicity (XLogP3), and melting point. These properties are critical in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Melting Point (°C) |
| This compound | C₈H₆Br₂O₃ | 309.94[1] | 2.8[1] | 218-224[2] |
| 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | 295.91 | 2.6 | 228 |
| 3-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 2.3[3] | 220-225 |
| 3,5-Dichloro-4-methoxybenzoic acid | C₈H₆Cl₂O₃ | 221.04 | 2.9 | 199-200 |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15[4] | 1.8 | 184[5] |
Structural and Spectroscopic Comparison
The structural variations among these compounds give rise to distinct spectroscopic signatures. A detailed analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides valuable insights into their electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron-donating or withdrawing nature of the substituents on the aromatic ring. Halogen atoms generally cause a downfield shift of adjacent aromatic protons and carbons due to their inductive effect.
¹H NMR:
-
Aromatic Protons: The number and multiplicity of aromatic proton signals vary depending on the substitution pattern. For instance, 4-methoxybenzoic acid will exhibit a more complex splitting pattern compared to the single aromatic proton signal expected for symmetrically substituted 3,5-dihalo compounds.
-
Methoxy (B1213986) Protons: The methoxy group protons typically appear as a sharp singlet around 3.8-4.0 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is usually observed as a broad singlet at a downfield chemical shift (>10 ppm), and its position can be concentration and solvent-dependent.
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon resonates at a characteristic downfield position (around 165-175 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to halogens will show distinct shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecules.
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
-
C=O Stretch: A strong absorption band between 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber.
-
C-O Stretch: A band in the 1250-1300 cm⁻¹ region is attributed to the C-O stretching of the carboxylic acid.
-
C-X Stretch: The carbon-halogen (C-Br, C-Cl) stretching vibrations appear in the fingerprint region of the spectrum.
Experimental Protocols
To facilitate further comparative studies, the following are generalized protocols for key analytical techniques.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Potential Biological Interactions
Halogenated benzoic acid derivatives have been investigated for a range of biological activities. Some studies suggest that these compounds can interact with key cellular signaling pathways, including those involved in inflammation and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some benzoic acid derivatives have been shown to modulate this pathway. A potential mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
References
- 1. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 5. 3-Bromo-4-methoxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Characterization of Impurities in 3,5-Dibromo-4-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in 3,5-Dibromo-4-methoxybenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical techniques for quality control, stability testing, and regulatory compliance. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of analytical workflows and impurity relationships.
Overview of Potential Impurities
Impurities in this compound can be broadly classified into two categories: process-related impurities, which originate from the synthetic route, and degradation products, which may form during storage or under stress conditions.
Process-Related Impurities: The synthesis of this compound typically involves the electrophilic bromination of 4-methoxybenzoic acid. Potential impurities from this process include:
-
4-Methoxybenzoic acid: Unreacted starting material.
-
3-Bromo-4-methoxybenzoic acid: A mono-brominated intermediate resulting from incomplete reaction.
-
Regioisomers: Such as 2-Bromo-4-methoxybenzoic acid, which can be formed as a byproduct due to the directing effects of the substituents on the aromatic ring.
-
3,5-Dibromo-4-hydroxybenzoic acid: This can arise from the demethylation of the methoxy (B1213986) group under certain reaction conditions.
Degradation Products: These impurities can result from the decomposition of the active pharmaceutical ingredient (API) over time or when exposed to stress factors like light, heat, and humidity. A primary degradation pathway is the hydrolysis of the methoxy group, leading to the formation of:
-
3,5-Dibromo-4-hydroxybenzoic acid
Comparative Analysis of Analytical Techniques
The comprehensive characterization of these impurities necessitates the use of various analytical techniques. The selection of a specific method is contingent on the nature of the impurity, the required sensitivity, and the analytical objective, such as identification or quantification.
Table 1: Comparison of Key Analytical Techniques for Impurity Profiling
| Technique | Principle | Primary Analytes | Advantages | Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase, with detection via ultraviolet absorbance. | Non-volatile organic impurities, including starting materials, intermediates, and degradation products. | Robust, highly reproducible, widely accessible, and considered the gold standard for quantitative analysis. | Requires that the analyte possesses a UV chromophore for detection and may not be suitable for thermally labile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by a mass spectrometer. | Volatile and semi-volatile impurities, such as residual solvents. Can also be used for non-volatile impurities after appropriate derivatization. | Offers high-resolution separation and provides structural information through mass fragmentation patterns. | Limited to thermally stable and volatile compounds, often requiring derivatization for polar analytes. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | A broad spectrum of impurities, including those at trace levels and isobaric species that are difficult to resolve by chromatography alone. | Provides exceptional sensitivity and selectivity, enabling the determination of molecular weight and structural elucidation of unknown impurities. | Involves more complex instrumentation and method development compared to HPLC-UV. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification is based on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei. | Major impurities and determination of isomeric ratios. | Provides absolute quantification without the need for specific reference standards for each impurity. It is a primary ratio method and offers structural confirmation. | Lower sensitivity compared to chromatographic techniques, and signal overlap can be a challenge in complex mixtures. |
Quantitative Data Summary
The following tables present representative quantitative data from the analysis of a hypothetical batch of this compound, illustrating the performance of different analytical techniques in impurity characterization.
Table 2: Representative HPLC-UV Analysis of a this compound Sample
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Amount (% w/w) |
| 4-Methoxybenzoic acid | 6.8 | 0.04 | 0.12 | 0.09 |
| 3-Bromo-4-methoxybenzoic acid | 9.2 | 0.03 | 0.10 | 0.18 |
| This compound | 14.5 | - | - | 99.5 |
| 3,5-Dibromo-4-hydroxybenzoic acid | 11.3 | 0.05 | 0.15 | 0.03 |
Table 3: Representative GC-MS Analysis of a Derivatized this compound Sample
| Compound (as Trimethylsilyl Ester) | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Amount (% w/w) |
| 4-Methoxybenzoic acid, TMS ester | 8.1 | 224, 209, 193 | 3 | 10 | 0.09 |
| 3-Bromo-4-methoxybenzoic acid, TMS ester | 11.5 | 302, 304, 287, 289 | 2 | 7 | 0.17 |
| This compound, TMS ester | 15.2 | 380, 382, 384, 365, 367, 369 | - | - | 99.6 |
Detailed Experimental Protocols
The following are detailed protocols for the key analytical methods discussed. These can be adapted and optimized for specific laboratory instrumentation and requirements.
Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
GC-MS Method (with Derivatization)
-
Derivatization (Silylation): To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70 °C for 30 minutes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for impurity analysis and the relationships between the API and its potential impurities.
Caption: A logical workflow for the comprehensive characterization of impurities.
Comparative Guide to the Analytical Validation of 3,5-Dibromo-4-methoxybenzoic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3,5-Dibromo-4-methoxybenzoic acid purity. The selection of a suitable analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration, complete with illustrative experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of this compound can be determined using various analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, the required level of sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes. | Measurement of the potential difference between two electrodes to determine the equivalence point of a neutralization reaction. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and the main compound after derivatization. | High-accuracy assay of the bulk active pharmaceutical ingredient (API). |
| Linearity (r²) | > 0.999[1] | > 0.995[2] | Not Applicable (Absolute method) |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 90 - 110%[2] | 99.5 - 100.5%[4] |
| Precision (%RSD) | < 2.0%[5] | < 10%[2] | < 0.5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[3][6] | 1 - 10 ng/mL[2] | High (mg/mL range) |
| Limit of Quantitation (LOQ) | 0.4 - 4 µg/mL[6] | 5 - 30 ng/mL[2] | High (mg/mL range) |
| Selectivity | High (can separate structurally similar impurities) | Very High (mass analyzer provides structural information) | Low (titrates any acidic functional group) |
| Throughput | High (with autosampler) | Moderate | Low to Moderate |
| Cost | Low to Moderate | Moderate to High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
A robust and widely used method for the purity assessment of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions (based on a method for a similar compound[7]):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% triethylamine (B128534) in water, pH adjusted to 4.0 with phosphoric acid) and Solvent B (acetonitrile:methanol:water in a 70:20:10 v/v/v ratio).
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-45 min: 50% to 90% B
-
45-55 min: Hold at 90% B
-
55-60 min: 90% to 5% B
-
60-65 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high selectivity and sensitivity but requires derivatization to increase the volatility of the analyte.
Instrumentation:
-
GC-MS system with a capillary column and an autosampler.
Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex and centrifuge. The upper hexane layer containing the methyl ester derivative is collected for analysis.
GC-MS Conditions (based on a method for similar compounds[8]):
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation:
-
Prepare a stock solution of the derivatized sample in hexane.
-
Create a series of calibration standards by diluting the stock solution.
Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from standards of known concentration.
Potentiometric Titration
A classic, high-precision method for determining the purity of an acidic compound.
Instrumentation:
-
Autotitrator with a pH electrode or manual titration setup with a burette and pH meter.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (neutralized).
-
High-purity water.
Procedure:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Titrate with standardized 0.1 M NaOH solution.
-
Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.
Calculation:
Purity (%) = (V × M × F) / W × 100
Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of NaOH solution (mol/L)
-
F = Molar mass of this compound (309.94 g/mol )
-
W = Weight of the sample (g)
Conclusion
The choice of analytical method for the validation of this compound purity depends on the specific analytical needs.
-
HPLC-UV is a versatile and robust method for routine quality control, offering a good balance of selectivity, sensitivity, and throughput.
-
GC-MS , while requiring a derivatization step, provides superior selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities.
-
Potentiometric Titration is a highly accurate and precise method for the assay of the bulk material, serving as a valuable reference method.
For comprehensive purity assessment, a combination of a chromatographic technique (HPLC or GC-MS) for impurity profiling and potentiometric titration for an accurate assay of the main component is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-brominated benzoic acids. The position of the bromine atom on the benzoic acid ring significantly influences the molecule's chemical behavior, impacting reaction rates and product distributions in various organic transformations. Understanding these differences is crucial for synthetic strategy and drug design. This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.
Data Presentation: A Quantitative Comparison
The reactivity of brominated benzoic acid isomers can be quantitatively assessed through several key parameters, most notably their acidity (pKa) and their behavior in common organic reactions.
Acidity of Brominated Benzoic Acid Isomers
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[1] Conversely, electron-donating groups (EDGs) decrease acidity.[1] The position of the bromine atom, an EWG, therefore has a significant impact on the pKa value.
| Compound | pKa in Water at 25°C |
| Benzoic Acid | 4.20[1][2] |
| 2-Bromobenzoic Acid (ortho) | 2.85[1] |
| 3-Bromobenzoic Acid (meta) | 3.86[1] |
| 4-Bromobenzoic Acid (para) | 3.97[1][2] |
Analysis of Acidity Trends:
-
2-Bromobenzoic Acid: The ortho isomer is the most acidic. This is attributed to the "ortho effect," a combination of steric and electronic factors that enhance the acidity.[1][3][4]
-
3-Bromobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant and stabilizes the benzoate anion.[1]
-
4-Bromobenzoic Acid: The para isomer is also more acidic than benzoic acid but slightly less so than the meta isomer. In the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect is stronger, leading to an overall increase in acidity compared to benzoic acid.[1]
Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both the carboxyl group (-COOH) and the bromine atom are deactivating groups, making the ring less reactive than benzene. However, their directing effects are different. The carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director.
| Isomer | Directing Effect of -COOH | Directing Effect of -Br | Predicted Major Nitration Product(s) |
| 2-Bromobenzoic Acid | meta-directing (to C5) | ortho-, para-directing (to C4, C6) | 2-Bromo-5-nitrobenzoic acid |
| 3-Bromobenzoic Acid | meta-directing (to C5) | ortho-, para-directing (to C2, C4, C6) | 3-Bromo-5-nitrobenzoic acid, 4-Bromo-3-nitrobenzoic acid[5] |
| 4-Bromobenzoic Acid | meta-directing (to C3, C5) | ortho-, para-directing (to C2, C6) | 4-Bromo-3-nitrobenzoic acid[6] |
Experimental Protocols
The following are generalized experimental protocols for assessing the reactivity of brominated benzoic acid isomers.
Protocol 1: Determination of pKa
This protocol outlines a method for determining the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
Brominated benzoic acid isomer
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the brominated benzoic acid isomer and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the dissolved sample on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
Protocol 2: Comparative Nitration
This protocol describes a general procedure for the nitration of brominated benzoic acid isomers to compare product distributions.
Materials:
-
Brominated benzoic acid isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a magnetic stirrer
Procedure:
-
In a reaction flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add the brominated benzoic acid isomer to the cold acid mixture while stirring.
-
Maintain the reaction temperature between 0°C and 30°C.[7]
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Analyze the product mixture using techniques such as NMR spectroscopy or chromatography to determine the composition and identify the major and minor isomers formed.
Protocol 3: Fischer Esterification
This protocol outlines the Fischer esterification of brominated benzoic acids to compare their relative reaction rates.
Materials:
-
Brominated benzoic acid isomer
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the brominated benzoic acid isomer, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a set period.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The rate of disappearance of the starting material or the rate of appearance of the ester product can be used to compare the relative reactivity of the isomers.
Mandatory Visualization
Caption: Electronic effects of substituents on the acidity of brominated benzoic acid isomers.
Caption: General experimental workflow for comparing the reactivity of brominated benzoic acid isomers.
Caption: Relationship between substituent position and chemical reactivity in brominated benzoic acids.
References
A Comparative In Silico Analysis of Natural and Synthetic Benzoic Acid Derivatives: Anticancer Activity and Toxicological Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico toxicological and biological activities of two naturally occurring benzoic acid derivatives, gallic acid and syringic acid, alongside a synthetic counterpart, 4-(benzylideneamino)benzoic acid. The focus is on their potential as anticancer agents, with an examination of their predicted safety profiles and mechanisms of action through computational methods. All quantitative data is summarized for direct comparison, detailed experimental protocols for the cited in silico methods are provided, and key pathways and workflows are visualized.
Comparative Analysis of Biological Activity and In Silico Toxicology
The following tables summarize the in vitro anticancer activity, in silico molecular docking performance against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, and predicted toxicological and pharmacokinetic (ADMET) properties of gallic acid, syringic acid, and 4-(benzylideneamino)benzoic acid.
Table 1: Comparative In Vitro Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Gallic Acid | MCF-7 (Breast) | 18 | 105.8 | [1] |
| MDA-MB-231 (Breast) | 43.86 | 257.8 | [2] | |
| HeLa (Cervical) | 10.00 | 58.8 | [3] | |
| Syringic Acid | Gastric Cancer Cells | ~25-30 | ~126-151 | [4] |
| RL95-2 (Endometrial) | - | 27.22 | [5] | |
| SW-480 (Colorectal) | Dose-dependent inhibition | - | [6] | |
| 4-(benzylideneamino)benzoic acid & Derivatives | Antibacterial activity demonstrated | Not applicable | Not applicable | [7][8] |
| Antidiabetic potential observed | Not applicable | Not applicable | [7][8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 2: Comparative In Silico Molecular Docking Against EGFR
| Compound | PDB ID of EGFR | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Gallic Acid | Not Specified | -6.0 | LYS721, GLU722, ASN732, THR761, VAL762 | [8] |
| Not Specified | -4.64 | Not Specified | [9] | |
| Syringic Acid | Not Specified | -6.801 (Breast Cancer Target) | Not Specified | [10][11] |
| 4-(benzylideneamino)benzoic acid | Not Specified | Not available | Not available |
Table 3: Comparative In Silico ADMET and Toxicity Predictions
| Parameter | Gallic Acid | Syringic Acid | 4-(benzylideneamino)benzoic acid |
| Carcinogenicity | Predicted non-carcinogen[12][13] | Predicted non-carcinogen[10][11] | Data not available |
| Mutagenicity (Ames Test) | Predicted non-mutagenic[12][13] | Predicted non-mutagenic[10][11] | Data not available |
| Predicted LD50 (rat, oral) | 2995 mg/kg (Class 4)[12][13] | 3536 mg/kg (Class 5)[10][11] | Harmful if swallowed (GHS)[14] |
| Human Intestinal Absorption | High[12][13] | High[10][11] | Data not available |
| Blood-Brain Barrier (BBB) Penetration | Low[12][13] | Low[10][11] | Data not available |
| Lipinski's Rule of Five | Compliant[12][13] | Compliant[10][11] | Compliant[14] |
Experimental Protocols
Detailed methodologies for the key in silico experiments cited in this guide are outlined below. These protocols are generalized from common practices in the field.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity or toxicity.
-
Data Collection and Curation: A dataset of diverse phenolic compounds with experimentally determined toxicity values (e.g., IGC50 for Tetrahymena pyriformis) is compiled from the literature[15][16][17][18]. The chemical structures are standardized, and duplicates are removed.
-
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP for hydrophobicity, pKa for ionization), electronic properties (e.g., HOMO and LUMO energies), and topological indices are calculated using software like DRAGON or PaDEL-Descriptor.
-
Model Development: The dataset is split into a training set and a test set. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that correlates the descriptors (independent variables) with the toxicity endpoint (dependent variable) for the training set.
-
Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) on the training set and external validation on the test set. Statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) are calculated to evaluate the model's robustness and predictability.
-
Prediction for New Compounds: The validated QSAR model is then used to predict the toxicity of new benzoic acid derivatives based on their calculated descriptors.
Molecular Docking for Biological Activity Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure. The 3D structures of the benzoic acid derivatives (ligands) are generated and their energy is minimized using a force field like MMFF94.
-
Active Site Definition: The binding site of the receptor is defined. This can be done by specifying the coordinates of the co-crystallized ligand from the PDB file or by using a cavity detection algorithm. A grid box is then generated around the active site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program such as AutoDock Vina or Schrödinger's Glide is used to systematically search for the optimal binding pose of the ligand within the receptor's active site. The program employs a scoring function to estimate the binding affinity (e-g., in kcal/mol) for each generated pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of the binding.
In Silico ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.
-
Compound Input: The chemical structure of the benzoic acid derivative is provided as input to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab, ProTox-II)[12][13].
-
Property Calculation: The software uses a variety of pre-built QSAR models and other algorithms to predict a range of ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50).
-
-
Analysis and Interpretation: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound. Properties are often flagged as being within or outside of acceptable ranges for a drug candidate. For example, compliance with Lipinski's Rule of Five is a common indicator of good oral bioavailability.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Gallic acid and syringic acid have been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in cell proliferation and is often dysregulated in cancer.
EGFR Signaling Cascade
In Silico Workflow for Toxicity and Activity Prediction
The following diagram illustrates a typical workflow for the in silico evaluation of a novel compound.
In Silico Prediction Workflow
Logical Relationship of In Silico Methods
This diagram shows the logical flow and relationship between different in silico methodologies in early-stage drug discovery.
In Silico Methods Relationship
References
- 1. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 5. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Identification of natural flavonoids as novel EGFR inhibitors using DFT, molecular docking, and molecular dynamics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. phyotmedicine.ejournals.ca [phyotmedicine.ejournals.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking, ADMET profiling of gallic acid... | F1000Research [f1000research.com]
- 14. 4-(benzylideneamino)benzoic Acid | C14H11NO2 | CID 687887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A novel QSAR approach for estimating toxicity of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. insilico.eu [insilico.eu]
- 18. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-4-methoxybenzoic Acid: A Comprehensive Guide
For immediate reference, 3,5-Dibromo-4-methoxybenzoic acid should be treated as a halogenated organic waste. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste streams. The primary recommended disposal method is incineration at a licensed hazardous waste facility. This guide provides detailed procedures for safe handling, temporary storage, and preparation for disposal.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE).
A. Personal Protective Equipment (PPE)
All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. | Prevents inhalation of dust or aerosols. |
B. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| In case of skin contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| If inhaled | Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
II. On-Site Waste Management and Segregation
Proper segregation of this compound waste is the most critical step in ensuring safe and compliant disposal. As a brominated compound, it is classified as a halogenated organic waste .[1][2]
A. Waste Segregation Protocol:
-
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
This container should be designated for "Halogenated Organic Solids."
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used.
-
This container must be labeled as "Halogenated Organic Liquid Waste."
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1] This is because the disposal methods differ, and co-mingling can complicate and increase the cost of disposal.
-
B. Container and Labeling Requirements:
-
Container: Use chemically compatible containers, such as high-density polyethylene (B3416737) (HDPE) or glass. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their approximate concentrations.
-
The associated hazards (e.g., "Irritant").
-
C. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
Keep containers away from incompatible materials.
III. Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section I.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.
A. Recommended Disposal Method:
-
Incineration: High-temperature incineration is the preferred and most effective method for the complete destruction of halogenated organic compounds.[3] These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.
B. Regulatory Considerations:
While specific EPA hazardous waste codes are not assigned to every chemical, halogenated organic compounds are highly regulated. Land disposal of halogenated organic compounds is often restricted. For instance, some regulations prohibit the landfilling of aqueous solutions containing high concentrations of halogenated compounds.[4]
Quantitative Disposal Parameters for Halogenated Compounds
The following table provides an example of regulatory limits for the landfilling of halogenated compounds, which underscores the importance of proper disposal rather than land-based methods.
| Parameter | Regulatory Limit | Source |
| Aqueous Solutions of Halogenated Compounds | Prohibited from landfill if containing more than 14,000 mg/kg of halogenated compounds. | Illinois Administrative Code[4] |
| Total Organic Halogen (TOX) in Aqueous Phase | An aqueous phase with >10,000 mg/kg TOX is presumed to exceed the 14,000 mg/kg halogenated compound limit. | Illinois Administrative Code[4] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data and general hazardous waste protocols. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
References
Personal protective equipment for handling 3,5-Dibromo-4-methoxybenzoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-methoxybenzoic acid was not located. The following guidance is based on safety data for structurally similar compounds, including 3,5-Dibromo-2-methoxybenzoic acid and 3-Bromo-4-methoxybenzoic acid, and general best practices for handling corrosive and halogenated organic solids.[1][2][3][4][5] Researchers should always consult the specific SDS provided by the supplier before handling any chemical.
This compound and analogous compounds are classified as irritants that can cause skin, eye, and respiratory tract irritation.[1][3][4][6] Ingestion may be harmful.[3][4] Adherence to stringent safety protocols is essential to mitigate risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure.[7][8] All PPE should be inspected before use.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[2][9][10] | To protect eyes from dust particles and splashes that can cause serious irritation.[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat is required. For significant handling, a chemical-resistant apron over the lab coat is recommended.[9][10] | To prevent skin contact, which can lead to irritation.[3][4] Contaminated clothing should be removed and washed before reuse.[2][11] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12][13] If significant dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) is recommended.[1][5] | To prevent inhalation of dust, which may cause respiratory irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
-
Preparation and Engineering Controls:
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[10][12][13]
-
Keep the chemical container tightly closed when not in use.[2][4][11]
-
-
Handling the Chemical:
-
Spill Management:
-
In case of a small spill, alert others in the vicinity.[14]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[6]
-
Carefully sweep the material into a designated, labeled waste container.[3][4]
-
For large spills, evacuate the area and follow emergency procedures.[15]
-
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[16][17][18] Halogenated waste disposal is significantly more costly and requires different treatment methods.[18][19]
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container.[15][19] The container should be compatible with the chemical.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. gustavus.edu [gustavus.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. 3-溴-4-甲氧基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. fishersci.com [fishersci.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. eng.uwo.ca [eng.uwo.ca]
- 14. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
